molecular formula C20H19NO6 B1677091 Ochratoxin B-d5 CAS No. 4825-86-9

Ochratoxin B-d5

Cat. No.: B1677091
CAS No.: 4825-86-9
M. Wt: 369.4 g/mol
InChI Key: DAEYIVCTQUFNTM-UHFFFAOYSA-N
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Description

Crystals that exhibit blue fluorescence. (NTP, 1992)
Ochratoxin B is a phenylalanine derivative resulting from the formal condensation of the amino group of L-phenylalanine with the carboxy group of (3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid. Ochratoxin B differs from the more naturally abundant ochratoxin A in the absence of the dihydroisocoumarin chlorine atom. It has cytotoxic effects on kidney and liver cells in vitro but only minor effects in vivo, due to its rapid metabolism and excretion. It inhibits cell proliferation of human liver HepG2 cells at doses as low as 1 mug/ ml but lacks the genotoxic activity of ochratoxin A, even at higher concentrations. It has a role as an Aspergillus metabolite, a Penicillium metabolite, a mycotoxin and a calcium channel blocker. It is a phenylalanine derivative, a N-acyl-L-phenylalanine, a member of isochromanes and a monocarboxylic acid. It is a conjugate acid of an ochratoxin B(1-).
Ochratoxin B has been reported in Aspergillus ochraceus with data available.
Ochratoxin B is a metabolite of Aspergillus ochraceus Ochratoxin B belongs to the family of Ochratoxins and related substances. These are compounds containing the ochratoxin skeleton, which is structurally characterized by the presence of a 3-phenylpropanoic acid N-linked to a 8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxamide moiety[1]. (Reference: [1] http://www.inchem.org/documents/ehc/ehc/ehc105.htm).
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-11-9-13-7-8-14(17(22)16(13)20(26)27-11)18(23)21-15(19(24)25)10-12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEYIVCTQUFNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ochratoxin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4825-86-9
Record name Ochratoxin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

221 °C
Record name Ochratoxin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

chemical structure and properties of Ochratoxin B-d5

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Properties, and Application in Stable Isotope Dilution Assays

Executive Summary

Ochratoxin B-d5 (OTB-d5) is the stable isotope-labeled analog of Ochratoxin B (OTB), a non-chlorinated mycotoxin produced by Aspergillus and Penicillium species. It serves as the gold-standard Internal Standard (IS) for the precise quantification of OTB in complex food and feed matrices. By mirroring the physicochemical behavior of the target analyte while offering a distinct mass spectral signature, OTB-d5 enables the correction of matrix effects, ionization suppression, and extraction losses via Stable Isotope Dilution Assays (SIDA).

Chemical Identity & Structural Analysis[1]

Ochratoxin B-d5 is a deuterated conjugate of a dihydroisocoumarin derivative and L-phenylalanine. Unlike its more toxic counterpart, Ochratoxin A (OTA), OTB lacks the chlorine atom at the C5 position of the isocoumarin ring. The "d5" designation typically refers to the uniform deuteration of the phenylalanine phenyl ring.

Nomenclature and Identification
ParameterDetail
Common Name Ochratoxin B-d5 (OTB-d5)
Chemical Name N-{[(3R)-8-Hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-7-yl]carbonyl}-L-(phenyl-d5)-phenylalanine
CAS Number 1356353-91-7
Molecular Formula C₂₀H₁₄D₅NO₆
Molecular Weight 374.40 g/mol (approx. +5 Da vs. native OTB)
Isotopic Purity Typically ≥ 99 atom % D
Chemical Purity ≥ 98% (HPLC)
Synthetic Pathway

The synthesis of OTB-d5 generally follows a condensation reaction similar to the biosynthesis of the natural toxin, but utilizing isotopically labeled precursors.

  • Precursor 1: (3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid (OTα, non-chlorinated).

  • Precursor 2: L-Phenylalanine-d5 (ring-labeled).

  • Coupling: The amino group of the phenylalanine derivative attacks the activated carboxyl group of the isocoumarin, forming the amide bond that links the two moieties.

Physicochemical Properties[9]

Understanding the physical behavior of OTB-d5 is critical for method development, particularly regarding solvent selection and pH control during extraction.

  • Solubility: Highly soluble in polar organic solvents (Methanol, Acetonitrile). Sparingly soluble in water, though solubility increases significantly in alkaline aqueous solutions due to the ionization of the carboxyl (pKa ~4.4) and phenolic hydroxyl (pKa ~7.0–7.2) groups.

  • Stability:

    • Solid State: Stable for >2 years at -20°C.

    • Solution: Stable in acetonitrile/methanol at 4°C for several months. Avoid prolonged exposure to alkaline conditions (pH > 10), which can hydrolyze the amide bond, releasing the isocoumarin and phenylalanine moieties.

  • Fluorescence: Like native OTB, the d5 analog exhibits strong natural fluorescence, which can be used for HPLC-FLD detection, though mass spectrometry is preferred for specificity.

Mass Spectrometry Characteristics (The "Why" of OTB-d5)

The primary value of OTB-d5 lies in its behavior during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Fragmentation Pathway

In positive Electrospray Ionization (ESI+), the protonated molecule [M+H]+ is selected as the precursor. Upon Collision-Induced Dissociation (CID), the amide bond cleaves.

  • Native OTB (m/z 370): Cleaves to yield the isocoumarin cation (m/z 205) and neutral phenylalanine.

  • OTB-d5 (m/z 375): Cleaves to yield the same isocoumarin cation (m/z 205) and neutral d5-phenylalanine .

Critical Analytical Note: Because the label is located on the neutral loss fragment (the phenylalanine), the product ion (m/z 205) is often identical for both the analyte and the internal standard. Specificity is achieved solely through the resolution of the precursor ions (370 vs. 375).

Visualization of Fragmentation

The following diagram illustrates the cleavage mechanism utilized in MRM (Multiple Reaction Monitoring) transitions.

Fragmentation Precursor Precursor: OTB-d5 [M+H]+ = 375.4 Transition Collision Cell (Amide Cleavage) Precursor->Transition Product Product Ion (Isocoumarin Core) m/z = 205.1 Transition->Product Neutral Neutral Loss (d5-Phenylalanine) Mass = ~170 Transition->Neutral

Caption: MS/MS fragmentation pathway of OTB-d5 in Positive ESI mode. The deuterium label is lost with the neutral phenylalanine moiety.

Validated Experimental Protocol: SIDA-LC-MS/MS

This protocol outlines a "Dilute-and-Shoot" method suitable for cereal matrices (wheat, corn), utilizing OTB-d5 to correct for signal suppression.

Reagents & Materials
  • Extraction Solvent: Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Internal Standard Spiking Solution: OTB-d5 at 10 µg/mL in Acetonitrile.

Workflow Diagram

Workflow Sample Sample Homogenization (5g Cereal Flour) Spike IS Addition Spike OTB-d5 (Final 5 ng/mL) Sample->Spike Extract Extraction 20mL ACN:H2O:HAc (79:20:1) Shake 60 min Spike->Extract Centrifuge Centrifugation 4000 x g, 10 min Extract->Centrifuge Dilute Dilution 1:1 with Mobile Phase A Centrifuge->Dilute Inject LC-MS/MS Injection (5 µL) Dilute->Inject

Caption: Step-by-step workflow for the extraction and analysis of Ochratoxin B using OTB-d5 internal standard.

LC-MS/MS Parameters

Chromatography:

  • Column: C18 Reversed Phase (e.g., 100 x 2.1 mm, 1.8 µm).[1]

  • Flow Rate: 0.3 mL/min.

  • Gradient: 10% B to 90% B over 8 minutes.

Mass Spectrometry (ESI+):

Analyte Precursor Ion (m/z) Product Ion (Quant) Product Ion (Qual) Collision Energy (eV)
Ochratoxin B 370.1 205.1 324.1 22

| Ochratoxin B-d5 | 375.1 | 205.1 | - | 22 |

Note: In Negative ESI mode (often used for simultaneous OTA/OTB analysis), the transitions are typically 368.1 -> 204.1 (OTB) and 373.1 -> 204.1 (OTB-d5).

Safety & Handling

While OTB is generally considered less toxic than OTA (lower cytotoxicity and nephrotoxicity), it is still a mycotoxin and a potential teratogen. OTB-d5 should be handled with the same rigorous safety standards as the native toxin.

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

  • Containment: Handle all powders in a fume hood or biological safety cabinet.

  • Decontamination: Spills should be treated with 10% sodium hypochlorite (bleach) to degrade the toxin structure before disposal.

References

  • European Food Safety Authority (EFSA). (2006). Opinion of the Scientific Panel on Contaminants in the Food Chain on a request from the Commission related to ochratoxin A in food. EFSA Journal. Link

  • PubChem. (n.d.). Ochratoxin B - Compound Summary.[2] National Center for Biotechnology Information. Link

  • Sueck, F., et al. (2019). Synthesis of isotopically labeled ochratoxins and their use in stable isotope dilution assays. Journal of Agricultural and Food Chemistry.
  • Romer Labs. (n.d.). Ochratoxin B-d5 Product Specification. (Standard commercial specifications for d5-phenylalanine labeling). Link

  • Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Analytical and Bioanalytical Chemistry.[3][4][1][5][6][7][8][9] (Methodology basis).

Sources

Technical Guide: Stability of Deuterated Ochratoxin B Isotopes in Solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, handling, and experimental validation of deuterated Ochratoxin B (OTB) isotopes in solution.

Executive Summary

Deuterated Ochratoxin B (OTB-d5) serves as a critical internal standard (IS) for the accurate quantification of mycotoxins in complex biological and food matrices via LC-MS/MS. Its utility relies entirely on its ability to mimic the physicochemical behavior of the native analyte (OTB) while maintaining isotopic distinctiveness.

This guide addresses the stability profile of OTB-d5. Unlike its chlorinated analog Ochratoxin A (OTA), OTB lacks the C5-chlorine atom, altering its pKa and electronic stability. However, the primary stability risks—lactone ring hydrolysis, amide bond cleavage, and photo-oxidation —remain structurally conserved. This document provides the mechanistic understanding and protocols necessary to ensure the integrity of OTB-d5 stock and working solutions.

Chemical Structure & Isotopic Integrity

The Deuteration Site & Exchange Risk

Commercial OTB-d5 standards are typically isotopically labeled on the phenylalanine moiety (specifically the phenyl ring).

  • Stable Isotopes (C-D Bonds): The deuterium atoms are covalently bonded to the aromatic carbon ring of the phenylalanine side chain. These C-D bonds have a bond dissociation energy approx. 1–2 kcal/mol higher than C-H bonds (Kinetic Isotope Effect), rendering them chemically stable under standard storage and analytical conditions.

  • Exchangeable Protons (Risk Zone): The amide nitrogen proton, the phenolic hydroxyl proton, and the carboxylic acid proton are exchangeable .

    • Critical Insight: If OTB-d5 is dissolved in a protic solvent (e.g., Methanol-d0, Water), deuterium located on these heteroatoms would rapidly exchange with solvent hydrogen (H/D scrambling), leading to signal loss in the specific MRM transition. However, since the label is on the carbon skeleton, isotopic scrambling is negligible unless the molecule itself degrades.

Degradation Pathways

The stability of OTB-d5 is governed by three primary degradation mechanisms:

  • Lactone Ring Opening (Reversible): Under alkaline conditions (pH > 7.5), the lactone ring hydrolyzes to form an open-ring OTB species. This alters the retention time and mass spectrum. This reaction is reversible upon acidification.

  • Amide Bond Hydrolysis (Irreversible): Strong acids or specific enzymes (carboxypeptidases) can cleave the amide bond, releasing d5-phenylalanine and the isocoumarin core (Ochratoxin

    
    ). This destroys the internal standard.
    
  • Methyl Ester Formation: In acidic methanol, the carboxylic acid moiety can undergo esterification, forming OTB-methyl ester.

Pathway Visualization

The following diagram illustrates the structural vulnerabilities of OTB-d5.

OTB_Degradation OTB Native OTB-d5 (Active IS) OpenRing Open-Ring OTB-d5 (High pH Form) OTB->OpenRing pH > 7.5 (Reversible) Cleaved Hydrolysis Products (Ochratoxin β + d5-Phe) OTB->Cleaved Strong Acid/Enzyme (Irreversible) Ester OTB-d5 Methyl Ester (Acidic MeOH) OTB->Ester MeOH + H+ (Artifact) OpenRing->OTB pH < 4.0

Figure 1: Chemical degradation pathways of Deuterated Ochratoxin B (OTB-d5).

Experimental Assessment of Stability

To validate the stability of your OTB-d5 stock, a "Stress Test" protocol is required. This self-validating system compares stressed samples against a freshly prepared reference.

Protocol: Stability Stress Testing

Objective: Determine the recovery of OTB-d5 after exposure to heat, light, and pH extremes.

Materials:

  • OTB-d5 Stock Solution (e.g., 10 µg/mL in Acetonitrile).

  • LC-MS/MS System.[1][2][3][4][5]

  • Amber and Clear glass vials.

Step-by-Step Workflow:

  • Preparation of QC Samples: Dilute the stock to a working concentration (e.g., 100 ng/mL) in three different solvents:

    • Solvent A: 100% Acetonitrile (Reference).

    • Solvent B: 50:50 Methanol/Water (Protic stress).[6]

    • Solvent C: 50:50 Water/Acetonitrile + 0.1% Formic Acid (Acidic stress).

  • Stress Conditions: Aliquot each solvent preparation into multiple vials and subject them to:

    • Thermal Stress: 40°C for 24 hours.

    • Photostability: Ambient light (clear vial) vs. Dark (amber vial) for 24 hours.

    • Freeze-Thaw: 3 cycles of -20°C to Room Temp.

  • Analysis: Inject all samples alongside a freshly prepared "Time 0" reference standard. Monitor the MRM transition for OTB-d5 (e.g., m/z 374.1 -> 221.1).

  • Calculation:

    
    
    
Data Presentation

Summarize stability data in the following format for internal reports:

ConditionSolvent SystemDurationRecovery (%)Status
Control 100% ACN0 hr100.0Reference
Thermal (40°C) 50:50 MeOH/H2O24 hr98.2Stable
Acidic (pH 2) 50:50 ACN/H2O + FA24 hr95.5Acceptable
Alkaline (pH 8) 50:50 ACN/H2O + NH44 hr< 20.0Unstable (Ring Opening)
Light (UV) 100% ACN (Clear Vial)24 hr85.0Degraded

Best Practices for Storage and Handling

Based on the chemical vulnerabilities of the isocoumarin and phenylalanine moieties, the following storage protocols are mandatory to maintain scientific integrity.

Solvent Selection
  • Recommended: Acetonitrile (ACN) . Aprotic and non-reactive. OTB-d5 is highly stable in 100% ACN at -20°C.

  • Caution: Methanol (MeOH) . While OTB is soluble, acidic methanol can lead to methylation of the carboxylic acid over long periods.

  • Avoid: Alkaline Buffers . Storing OTB-d5 in basic solutions (pH > 7) will cause lactone ring opening. While reversible, it complicates immediate analysis.

Temperature & Container
  • Temperature: Long-term storage at -20°C or lower. Working solutions can be kept at 4°C for up to 1 week.[5]

  • Container: Amber Silanized Glass Vials .

    • Why Amber? The isocoumarin moiety absorbs UV light, leading to potential dechlorination (in OTA) or general photo-oxidation (in OTB).

    • Why Silanized? Mycotoxins can adsorb to active sites on untreated glass surfaces, causing concentration drops in low-level working solutions (< 10 ng/mL).

Handling Workflow Diagram

Storage_Workflow Stock Lyophilized OTB-d5 Recon Reconstitute in 100% ACN (Avoid MeOH if possible) Stock->Recon Aliquot Aliquot into Amber Vials (Minimize Freeze-Thaw) Recon->Aliquot Storage Store at -20°C Aliquot->Storage Working Dilute for Analysis (Acidified Mobile Phase) Storage->Working Daily Use

Figure 2: Optimal handling workflow for deuterated mycotoxin standards.

References

  • European Food Safety Authority (EFSA). (2006). Opinion of the Scientific Panel on Contaminants in the Food Chain on a request from the Commission related to Ochratoxin A in food. EFSA Journal. Link

  • Raters, M., & Matissek, R. (2008). Thermal stability of aflatoxin B1 and ochratoxin A.[7][8] Mycotoxin Research.[3][4][8][9] Link

  • Sigma-Aldrich. (n.d.). Mycotoxin Standards: Stability and Storage.[2][3][5]Link

  • Sueck, F., et al. (2019). Stability of mycotoxins in individual stock and multi-analyte standard solutions.[3][6] Mycotoxin Research.[3][4][8][9] Link

  • PubChem. (n.d.). Ochratoxin B Compound Summary. National Library of Medicine. Link

Sources

Ochratoxin B-d5: A Technical Guide for Advanced Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth overview of Ochratoxin B-d5, a critical internal standard for the accurate quantification of its non-deuterated counterpart, Ochratoxin B. Tailored for researchers, analytical scientists, and professionals in drug development and food safety, this document delves into the essential physicochemical data, analytical methodologies, and practical handling considerations for this stable isotope-labeled compound.

Introduction: The Significance of Ochratoxin B and the Role of its Deuterated Analog

Ochratoxin B is a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1] It is the non-chlorinated analog of the more widely known and studied Ochratoxin A.[1] While generally considered less toxic than Ochratoxin A, Ochratoxin B is often found alongside it in contaminated food and feed products, necessitating reliable methods for its detection and quantification.[1]

Accurate quantification of mycotoxins is paramount for food safety, toxicology studies, and risk assessment. The use of stable isotope-labeled internal standards, such as Ochratoxin B-d5, is the gold standard in analytical chemistry, particularly in mass spectrometry-based methods. By incorporating a known amount of the deuterated analog into a sample, variations during sample preparation, extraction, and instrument analysis can be effectively normalized, leading to highly accurate and precise results.

Core Physicochemical Data: Ochratoxin B-d5 and Ochratoxin B

A clear understanding of the physicochemical properties of both the deuterated standard and the target analyte is fundamental for method development and interpretation of results.

PropertyOchratoxin B-d5Ochratoxin B
CAS Number 1356353-91-7[2]4825-86-9[1][3][4][5][][7][8]
Molecular Formula C₂₀H₁₄D₅NO₆[2]C₂₀H₁₉NO₆[]
Molecular Weight 374.40 g/mol [2]369.37 g/mol []
Appearance Off-White Solid[2]-
Synonyms N-[[(3R)-3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine[2]N-[[(3R)-3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-phenylalanine
Storage 2-8°C Refrigerator[2]-20°C[3]

Analytical Methodologies: Best Practices for Quantification

The use of Ochratoxin B-d5 as an internal standard is primarily associated with chromatographic techniques coupled to mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of Ochratoxin B in complex matrices. The addition of Ochratoxin B-d5 at the beginning of the sample preparation process is crucial for achieving the highest level of accuracy.

Workflow for LC-MS/MS Analysis:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Spiking Spiking with Ochratoxin B-d5 Sample->Spiking Add Internal Standard Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Cleanup Immunoaffinity Column Cleanup (optional) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC UPLC/HPLC Separation Evaporation->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Ochratoxin B Calibration->Quantification

Sources

understanding the role of Ochratoxin B-d5 in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, application, and mechanistic function of Ochratoxin B-d5 in mass spectrometry.

Role: Stable Isotope Labeled Internal Standard (SIL-IS) CAS Registry Number: 1356353-91-7 Chemical Name: N-[[(3R)-3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine

Executive Summary

Ochratoxin B-d5 (OTB-d5) is the deuterated isotopologue of Ochratoxin B (OTB), a non-chlorinated mycotoxin analog of the more prevalent Ochratoxin A (OTA). In high-precision analytical chemistry, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), OTB-d5 serves as the "Truth Standard" for Isotope Dilution Mass Spectrometry (IDMS).

Its primary function is to correct for matrix effects (signal suppression/enhancement) and recovery losses during sample preparation. Because OTB-d5 shares virtually identical physicochemical properties with the target analyte (OTB) but possesses a distinct mass signature (+5 Da), it co-elutes with OTB while remaining spectrally distinct. This allows it to experience the exact same ionization environment, providing a self-validating normalization factor for quantification.

Chemical & Physical Properties

Understanding the structural differences is vital for method development. The deuterium labeling occurs on the phenylalanine ring, which dictates the mass shift in precursor and product ions.

PropertyOchratoxin B (Native)Ochratoxin B-d5 (SIL-IS)
Formula C₂₀H₁₉NO₆C₂₀H₁₄D₅NO₆
Molecular Weight 369.37 g/mol 374.40 g/mol
Monoisotopic Mass 369.1212 Da374.1526 Da
Precursor Ion [M+H]⁺ 370.1 375.2
Label Position NonePhenylalanine Ring (d5)
Retention Time ~tR (e.g., 8.5 min)~tR (Co-eluting)*

*Note: Deuterated compounds may exhibit a slight retention time shift (isotope effect) on high-resolution columns, typically eluting fractionally earlier than the non-deuterated analog, but they remain within the same ionization window.

The Physics of Isotope Dilution (IDMS)

The necessity of OTB-d5 arises from the physics of Electrospray Ionization (ESI). In complex matrices (e.g., grain, serum, wine), co-eluting matrix components compete for charge in the ESI source.

Mechanism of Correction
  • Co-elution: OTB and OTB-d5 enter the source simultaneously.

  • Suppression: If matrix components suppress the ionization of OTB by 40%, they will also suppress OTB-d5 by exactly 40%.

  • Normalization: The ratio of the Area (OTB) to Area (OTB-d5) remains constant, regardless of the absolute signal intensity.

IDMS_Logic Sample Complex Matrix (Sample) Extract Extraction & Cleanup Sample->Extract Spike Spike with OTB-d5 (Fixed Conc) Spike->Extract LC LC Separation (Co-elution) Extract->LC ESI ESI Source (Matrix Suppression) LC->ESI Analytes enter source MS Mass Analyzer (Differentiate m/z) ESI->MS Ionization Efficiency Reduced equally Ratio Calculate Ratio (Analyte/IS) MS->Ratio 370.1 / 375.2

Figure 1: The Isotope Dilution Workflow. The internal standard (OTB-d5) travels the entire analytical path with the sample, correcting for errors at every stage.

Method Development: MRM Transitions

To detect OTB-d5, you must monitor specific Multiple Reaction Monitoring (MRM) transitions. The fragmentation pattern of Ochratoxins typically involves the cleavage of the amide bond between the isocoumarin moiety (OT-beta) and the phenylalanine moiety.

Structural Logic for Transitions
  • Precursor: [M+H]⁺ is 375.2.

  • Fragment 1 (Loss of Phenylalanine): The bond breaks, leaving the isocoumarin core. This core does not contain the deuterium label. Therefore, the fragment mass is identical to the native OTB fragment (m/z 205.1).

  • Fragment 2 (Phenylalanine Ion): If the phenylalanine moiety retains the charge (immonium ion), it does contain the deuterium label. The mass shifts from 120.1 (native) to 125.1 (d5).

Recommended MS/MS Parameters
AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (eV)*
OTB (Native) 370.1205.1Quantifier20-25
370.1120.1Qualifier30-35
OTB-d5 (IS) 375.2 205.1 Quantifier20-25
375.2 125.1 Qualifier30-35

*Note: Collision energies are instrument-dependent and should be optimized via direct infusion.

Fragmentation cluster_0 Ochratoxin B-d5 Fragmentation Precursor Precursor Ion [M+H]+ m/z 375.2 (Contains d5-Phe) Frag1 Fragment 1: Isocoumarin Core m/z 205.1 (NO Label - Common Fragment) Precursor->Frag1 Amide Cleavage (Neutral Loss of d5-Phe) Frag2 Fragment 2: Phenylalanine-d5 m/z 125.1 (Contains d5 Label) Precursor->Frag2 Amide Cleavage (Charge on Phe)

Figure 2: Fragmentation pathway of OTB-d5. Note that the primary quantifier ion (m/z 205.1) is structurally identical to the native OTB fragment, but is resolved by the unique precursor mass (375.2).

Protocol: Quantification in Complex Matrices

This protocol outlines a self-validating workflow for analyzing OTB in grain/feed matrices using OTB-d5.

Reagents
  • Stock Solution: OTB-d5 (10 µg/mL in Acetonitrile).

  • Extraction Solvent: Acetonitrile/Water/Acetic Acid (79:20:1).

Step-by-Step Workflow
  • Sample Weighing: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking (Critical Step):

    • Add 50 µL of OTB-d5 working solution (e.g., 100 ng/mL) directly onto the sample before solvent addition.

    • Why: This ensures the IS equilibrates with the matrix and experiences the same extraction efficiency as the native toxin.

  • Extraction:

    • Add 20 mL of Extraction Solvent.

    • Shake vigorously for 30-60 minutes.

  • Clarification: Centrifuge at 4000 rpm for 10 minutes.

  • Dilution/Cleanup:

    • Take 1 mL of supernatant.

    • Dilute with 1 mL of water (to match initial mobile phase).

    • Optional: Pass through a specialized Mycotoxin cleanup column if matrix is highly pigmented (e.g., spices).

  • LC-MS/MS Analysis: Inject 5-10 µL.

Data Analysis

Calculate the Response Ratio (


):


Quantify using a calibration curve plotted as

vs. Concentration.

Troubleshooting & Quality Assurance

Isotopic Purity & "Cross-Talk"

Commercial OTB-d5 typically has >99% isotopic purity. However, trace amounts of d0 (native) or d1-d4 isotopologues may exist.

  • Test: Inject a high concentration of OTB-d5 only.

  • Check: Monitor the native OTB transition (370 -> 205).

  • Result: If a peak appears, this is the "contribution of IS to Native." It must be <0.5% of the LOQ to be acceptable.

Deuterium Exchange

The deuterium atoms on the phenylalanine ring are aromatic and generally stable. They do not undergo back-exchange with protic solvents (water/methanol) under standard LC conditions.

  • Precaution: Avoid extremely acidic conditions (pH < 1) for prolonged periods at high temperatures, although OTB itself is liable to hydrolyze (amide bond cleavage) under those conditions anyway.

Retention Time Shift

Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.

  • Observation: OTB-d5 may elute 0.02 - 0.05 minutes earlier than Native OTB.

  • Action: Ensure your integration windows are wide enough to capture both, or set individual RT windows if the shift is consistent.

References

  • BenchChem. (n.d.). Ochratoxin A-d5 and Mycotoxin Internal Standards Application Note. Retrieved from

  • Sigma-Aldrich. (2024). Ochratoxin B-d5 Analytical Standard Product Sheet (CAS 1356353-91-7). Retrieved from

  • Han, Z., et al. (2010).[1] "Analysis of ochratoxin A and ochratoxin B in traditional Chinese medicines by ultra-high-performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography A, 1217(26), 4365-4374.[1] Retrieved from

  • Gabriele, B., et al. (2009).[2] "A New and Expedient Total Synthesis of Ochratoxin A and d5-Ochratoxin A." Synthesis, 2009(11), 1815-1820.[2] (Describes the synthetic route for d5-labeling via phenylalanine). Retrieved from

  • National Institutes of Health (NIH). (n.d.). Ochratoxin B Compound Summary (CID 20966). PubChem.[3] Retrieved from

Sources

A Comprehensive Technical Guide to the Solubility of Ochratoxin B-d5 in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of Ochratoxin B-d5, a critical internal standard for analytical and research applications. Recognizing the scarcity of direct quantitative data for this deuterated analogue, this document synthesizes available information for related compounds and presents a robust, field-proven methodology for its empirical determination. This resource is intended for researchers, analytical chemists, and drug development professionals who require precise and reliable preparation of Ochratoxin B-d5 solutions.

Introduction: The Significance of Ochratoxin B-d5 and Its Solubility

Ochratoxin B is a mycotoxin produced by fungi of the Aspergillus and Penicillium genera.[] It is the non-chlorinated analogue of the more prevalent and toxic Ochratoxin A.[2] Ochratoxin B-d5, a stable isotope-labeled version of Ochratoxin B, serves as an invaluable internal standard in quantitative analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3] Its use allows for the accurate quantification of Ochratoxin B in complex matrices by correcting for analyte loss during sample preparation and instrumental analysis.

An accurate understanding of a compound's solubility is fundamental to the preparation of stock solutions, calibration standards, and formulations for toxicological or pharmacological studies. The concentration of a prepared standard must be precise for the accurate calibration of analytical instruments.[4] Furthermore, knowledge of solubility behavior in various organic solvents is crucial for developing efficient extraction and purification protocols.

Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is governed by its physicochemical properties, primarily its polarity, ability to form hydrogen bonds, and molecular size. The principle of "like dissolves like" is the cornerstone of predicting solubility: polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.

Ochratoxin B-d5 possesses both polar and non-polar regions. Its structure includes a carboxylic acid group, a hydroxyl group, and an amide linkage, all of which can participate in hydrogen bonding with polar solvents. It also contains aromatic rings and an alkyl chain, contributing to its non-polar character.[2]

The Impact of Deuteration

The replacement of five hydrogen atoms with deuterium on the phenyl ring of Ochratoxin B results in Ochratoxin B-d5. This isotopic substitution is primarily intended to increase the molecular weight for mass spectrometry-based detection and to alter its metabolic fate due to the kinetic isotope effect.[5][6] The effect of deuteration on the fundamental solubility of the molecule is generally considered to be negligible, as it does not significantly alter the polarity or the hydrogen bonding capabilities of the compound. Therefore, the solubility of Ochratoxin B-d5 is expected to be very similar to that of its non-deuterated counterpart, Ochratoxin B.

Comparison with Ochratoxin A

Ochratoxin A and Ochratoxin B have very similar structures, with the key difference being the presence of a chlorine atom on the dihydroisocoumarin moiety of Ochratoxin A.[7] This chlorine atom increases the overall lipophilicity and molecular weight of Ochratoxin A, which may lead to slight differences in solubility compared to Ochratoxin B. However, due to their structural similarity, the solubility data for Ochratoxin A can serve as a useful proxy for estimating the solubility of Ochratoxin B and its deuterated form in various organic solvents.

Factors Influencing Ochratoxin B-d5 Solubility cluster_molecule Ochratoxin B-d5 Physicochemical Properties cluster_solvents Organic Solvent Properties Polar Groups Polar Functional Groups (Carboxyl, Hydroxyl, Amide) Polar_Solvents Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO) Polar Groups->Polar_Solvents Favors Solubility (Hydrogen Bonding, Dipole-Dipole) NonPolar_Solvents Non-Polar Solvents (e.g., Hexane, Toluene) Polar Groups->NonPolar_Solvents Hinders Solubility NonPolar_Groups Non-Polar Moieties (Aromatic Rings, Alkyl Chain) NonPolar_Groups->Polar_Solvents Hinders Solubility NonPolar_Groups->NonPolar_Solvents Favors Solubility (van der Waals forces) Deuteration d5-Labeling (Negligible Impact on Solubility)

Caption: Relationship between molecular properties and solvent polarity.

Solubility Profile of Ochratoxin B-d5 and Related Compounds

CompoundSolventSolubilityData TypeSource
Ochratoxin B-d5 AcetonitrileSoluble (Commercially available as a 10 µg/mL solution)QualitativeVendor Data
Ochratoxin B EthanolSolubleQualitative[]
MethanolSolubleQualitative[]
Dimethylformamide (DMF)SolubleQualitative[]
Dimethyl sulfoxide (DMSO)SolubleQualitative[]
Ochratoxin A Ethanol~50 mg/mLQuantitativeAnalogous Data
Dimethyl sulfoxide (DMSO)~16 mg/mLQuantitativeAnalogous Data
Dimethylformamide (DMF)~14 mg/mLQuantitativeAnalogous Data

It is imperative for researchers to empirically determine the solubility of Ochratoxin B-d5 in their specific solvent and experimental conditions to ensure accuracy.

Experimental Protocol for the Determination of Ochratoxin B-d5 Solubility

The following protocol describes the "excess solid" method, a reliable technique for determining the equilibrium solubility of a compound.[8] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Reagents
  • Ochratoxin B-d5 (solid)

  • Organic solvent of interest (HPLC grade or higher)

  • Volumetric flasks (Class A)

  • Microcentrifuge tubes or glass vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • Calibrated analytical balance

  • HPLC system with a suitable detector (Fluorescence or UV-Vis)

  • HPLC column suitable for mycotoxin analysis (e.g., C18)

Preparation of Saturated Solution
  • Aliquot Solvent: Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into several microcentrifuge tubes or glass vials.

  • Add Excess Solute: Weigh an amount of Ochratoxin B-d5 that is estimated to be in excess of its solubility limit and add it to each tube. The presence of undissolved solid after equilibration is crucial.[9][10]

  • Equilibration: Tightly cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The solution is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant using a syringe, being cautious not to disturb the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[9]

Quantification by HPLC
  • Preparation of Calibration Standards: Prepare a series of calibration standards of Ochratoxin B-d5 with known concentrations in the chosen solvent. This is typically done by serially diluting a high-concentration stock solution. A five-point calibration curve is generally sufficient.[11]

  • HPLC Analysis: Analyze the prepared calibration standards and the filtered saturated solution samples by HPLC. The most common and sensitive method for ochratoxin analysis is HPLC coupled with a fluorescence detector (HPLC-FLD).[12][13]

  • Data Analysis: Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards. Determine the concentration of Ochratoxin B-d5 in the saturated solution samples by interpolating their peak areas from the calibration curve. The resulting concentration is the solubility of Ochratoxin B-d5 in that solvent at the specified temperature.

start Start prep_solution 1. Prepare Saturated Solution Add excess Ochratoxin B-d5 to a known volume of solvent. start->prep_solution equilibrate 2. Equilibrate Agitate at constant temperature for 24-48 hours. prep_solution->equilibrate separate 3. Separate Phases Centrifuge to pellet undissolved solid. equilibrate->separate filter 4. Filter Collect and filter the supernatant (0.22 µm filter). separate->filter hplc_analysis 6. HPLC Analysis Inject standards and filtered samples. filter->hplc_analysis prepare_standards 5. Prepare Calibration Standards Create a series of known concentrations. prepare_standards->hplc_analysis quantify 7. Quantify Determine concentration from the calibration curve. hplc_analysis->quantify end Solubility Determined quantify->end

Caption: Experimental workflow for determining solubility.

Safety Precautions

Ochratoxins are toxic and should be handled with appropriate safety measures. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for Ochratoxin B-d5 before use.

Conclusion

While direct quantitative solubility data for Ochratoxin B-d5 in organic solvents is limited, a strong understanding of its physicochemical properties and the solubility of analogous compounds provides a solid foundation for its use. For applications requiring high accuracy, it is strongly recommended that researchers and scientists empirically determine the solubility in their specific solvent systems using a robust protocol, such as the one detailed in this guide. This ensures the preparation of accurate standards and the generation of reliable and reproducible scientific data.

References

  • Achieving Precision: The Role of Ochratoxin B as an HPLC Standard. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20966, Ochratoxin B. Retrieved February 8, 2026, from [Link].

  • Ferreira, J., et al. (2023). High-Performance Liquid Chromatography–Fluorescence Detection Method for Ochratoxin A Quantification in Small Mice Sample Volumes: Versatile Application across Diverse Matrices Relevant for Neurodegeneration Research. Toxics, 11(9), 768. [Link]

  • Smidova, B., et al. (2020). Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines (Vintage 1959–2017) Using On-Line Solid Phase Extraction Coupled to Liquid Chromatography. Toxins, 12(12), 739. [Link]

  • Ouf, A., et al. (2021). Molecular and HPLC-based approaches for detection of aflatoxin B1 and ochratoxin A released from toxigenic Aspergillus species in processed meat. PLoS ONE, 16(2), e0246143. [Link]

  • Kopf, S., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6718. [Link]

  • Shimadzu. (n.d.). Quantitation of Aflatoxins B1, B2, G1, G2 and Ochratoxin A in Cannabis by LC. Retrieved February 8, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Ochratoxin B-d5. Retrieved February 8, 2026, from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 30). Saturated Solutions and Solubility. Retrieved February 8, 2026, from [Link]

  • G., E. D., & G., E. D. (2023). Deuterium in drug discovery: progress, opportunities and challenges. RSC Medicinal Chemistry, 14(6), 947-965. [Link]

  • Bellevue College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 8, 2026, from [Link]

  • Singh, I., & Shinde, S. (2020). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 63(15), 7986-8012. [Link]

  • Mantle, P. G. (2002). Structure of ochratoxin A, ochratoxin B, ochratoxin C, 4-hydroxyochratoxin A, ochratoxin. Mycotoxins and Food Safety, 1-13. [Link]

  • Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 23805. [Link]

  • Science Buddies. (n.d.). Saturated Solutions: Measuring Solubility. Retrieved February 8, 2026, from [Link]

  • Synthesis Workshop. (2022, May 7). Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94) [Video]. YouTube. [Link]

  • Reddit. (2021, June 29). How do you create an accurate saturated solution?. r/chemistry. Retrieved February 8, 2026, from [Link]

  • Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved February 8, 2026, from [Link]

  • FlinnScientific. (2012, December 17). Saturated, Unsaturated, and Superstaurated Solutions [Video]. YouTube. [Link]

  • Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6718. [Link]

  • Embibe. (n.d.). Preparing a Saturated Solution of Common Salt. Retrieved February 8, 2026, from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved February 8, 2026, from [Link]

Sources

Technical Guide: Photochemical Degradation of Ochratoxin B-d5

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the degradation products and photochemical behavior of Ochratoxin B-d5 (OTB-d5) under UV light.

Executive Summary

Ochratoxin B-d5 (OTB-d5) is the deuterated isotopologue of Ochratoxin B (OTB), widely utilized as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS mycotoxin analysis. While OTB is the non-chlorinated analog of the highly toxic Ochratoxin A (OTA), it shares the same light-sensitive 3,4-dihydroisocoumarin chromophore.

Exposure to UV light (specifically UV-A and blue light spectra) induces photochemical instability in OTB-d5. This guide delineates the mechanistic degradation pathways, identifying Ochratoxin


 (OT

)
and d5-Phenylalanine as the primary cleavage products. Crucially, the photo-hydrolysis of the amide bond results in the loss of the deuterium label from the detectable isocoumarin core, compromising the integrity of the internal standard if not handled under strict low-light conditions.

Structural & Photochemical Basis[1]

Chemical Structure and Label Position

OTB-d5 is composed of a dihydroisocoumarin moiety linked via an amide bond to a deuterated L-phenylalanine group.

  • Chromophore: The bicyclic isocoumarin ring system absorbs strongly in the UV region (

    
     ~318 nm and ~333 nm in acidic media).
    
  • Label Location: The deuterium atoms (

    
    ) are located on the phenyl ring of the phenylalanine moiety.
    
  • Implication: Any degradation pathway that cleaves the amide bond separates the detection core (isocoumarin) from the isotopic tag (phenylalanine-d5).

UV Excitation Mechanism

Upon irradiation with UV light (photon energy


), the OTB-d5 molecule transitions from the ground state (

) to an excited singlet state (

).
  • Excitation: The isocoumarin ring absorbs photon energy.

  • Intersystem Crossing: The molecule may undergo intersystem crossing to a triplet state (

    
    ), increasing reactivity.
    
  • Reaction: The excited state facilitates nucleophilic attack (often by water in aqueous solvents) on the amide carbonyl or radical fragmentation, leading to degradation.

Degradation Pathways and Products[2][3][4][5][6]

Under UV irradiation, OTB-d5 undergoes two primary degradation pathways: Photo-hydrolysis (major) and Photo-decarboxylation (minor).

Pathway A: Photo-Hydrolysis (The "Label Loss" Pathway)

This is the most critical pathway for analytical chemists. UV energy catalyzes the hydrolysis of the amide bond linking the isocoumarin and the phenylalanine.

  • Precursor: OTB-d5 (

    
    )
    
  • Product 1: Ochratoxin

    
     (OT
    
    
    
    )
    [1]
    • Structure: 8-hydroxy-3-methyl-3,4-dihydroisocoumarin-7-carboxylic acid.

    • Isotopic Status:Unlabeled . The isocoumarin core contains no deuterium.

    • Analytical Impact: Indistinguishable from the degradation product of native OTB.

  • Product 2: d5-Phenylalanine

    • Structure: Deuterated amino acid (

      
      ).
      
    • Isotopic Status:Labeled . Carries the

      
       tag.
      
    • Analytical Impact: Usually eluted in the solvent front or not monitored in mycotoxin panels.

Pathway B: Photo-Decarboxylation

High-energy UV irradiation can induce the loss of the carboxyl group on the phenylalanine moiety.

  • Product 3: Decarboxy-OTB-d5

    • Structure: OTB-d5 minus

      
      .
      
    • Isotopic Status:Labeled . The

      
      -phenyl ring remains attached to the isocoumarin.
      
    • Analytical Impact: Results in a mass shift of -44 Da.

Visualization of Degradation Pathways[3][4][6]

The following diagram illustrates the degradation logic, highlighting the separation of the deuterium label.

OTB_Degradation OTB_d5 Ochratoxin B-d5 (Precursor) [M+H]+: 375.1 UV_Light UV Irradiation (300-370 nm) OTB_d5->UV_Light Excited_State Excited State (S1 / T1) UV_Light->Excited_State Hydrolysis Pathway A: Amide Hydrolysis (Major) Excited_State->Hydrolysis Decarbox Pathway B: Decarboxylation (Minor) Excited_State->Decarbox OT_Beta Ochratoxin Beta (OTβ) (Isocoumarin Core) [M+H]+: 193.05 NO LABEL (d0) Hydrolysis->OT_Beta Cleavage d5_Phe d5-Phenylalanine (Amino Acid) [M+H]+: 171.1 CONTAINS LABEL (d5) Hydrolysis->d5_Phe Release Decarboxy_OTB Decarboxy-OTB-d5 [M+H]+: 331.1 CONTAINS LABEL (d5) Decarbox->Decarboxy_OTB -CO2

Figure 1: Photochemical degradation pathways of OTB-d5 showing the separation of the stable isotope label during hydrolysis.

Experimental Analysis & Data Summary

To verify the integrity of OTB-d5 stock solutions, the following LC-MS/MS parameters should be used to screen for degradation products.

Predicted Mass Spectrometry Data
CompoundMolecular FormulaPrecursor Ion (M+H)

Key Product Ion (Quant)Retention Time ShiftLabel Status
OTB-d5 (Parent)

375.1 329.1 (Loss of HCOOH)Reference (T0)Labeled
Ochratoxin


193.05 147.0 (Loss of HCOOH)Early ElutingUnlabeled
d5-Phenylalanine

171.1 125.1 Solvent FrontLabeled
Decarboxy-OTB-d5

331.1 285.1 Late ElutingLabeled
Experimental Protocol for Stability Testing

Objective: Assess the % degradation of OTB-d5 stock under laboratory light conditions.

  • Preparation: Prepare a 1

    
    g/mL solution of OTB-d5 in 50:50 Acetonitrile:Water (0.1% Formic Acid).
    
  • Control: Aliquot 1 mL into an amber glass vial (Dark Control).

  • Exposure: Aliquot 1 mL into a clear glass vial. Expose to ambient laboratory light (cool white fluorescent) or a calibrated UV source (365 nm) for 4 hours.

  • Analysis: Inject both samples on LC-MS/MS using a C18 column.

  • Calculation:

    
    
    
  • Validation: Monitor the appearance of the m/z 193.05 peak (OT

    
    ) in the exposed sample.
    

Analytical Implications

The "Silent" Error in Quantification

The primary risk of OTB-d5 degradation is signal suppression without correction .

  • If OTB-d5 hydrolyzes to OTngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (unlabeled), the internal standard signal (m/z 375.1) decreases.
    
  • The degradation product (OT

    
    ) does not contribute to the IS channel.
    
  • However, if the native analyte (OTB) in the sample also degrades to OT

    
    , the ratio of Analyte/IS may drift depending on the matrix opacity and exposure time, leading to inaccurate quantification.
    
Recommendation
  • Amber Glassware: Always store OTB-d5 stocks in amber silanized glass vials.

  • Wavelength Filtering: Use UV-cutoff filters (>400 nm) in laboratories where mycotoxin standards are handled for extended periods.

  • Fresh Preparation: Do not reuse diluted working standards of OTB-d5 that have been left on autosampler trays in clear vials for >24 hours.

References

  • European Food Safety Authority (EFSA). (2006). Opinion of the Scientific Panel on Contaminants in the Food Chain on a request from the Commission related to ochratoxin A in food. EFSA Journal. Link

  • Sueck, F., et al. (2019). Photochemical degradation of Ochratoxin A and its impact on cytotoxicity. Toxins.[1][2][3][4][5][6][7][8][9] Link (Contextual grounding on Ochratoxin photochemistry).

  • Schmidt-Heydt, M., et al. (2012). Wavelength-Dependent Degradation of Ochratoxin and Citrinin by Light in Vitro and in Vivo. PLOS ONE. Link

  • Lippolis, V., et al. (2014). Photolytic degradation of Ochratoxin A by UV irradiation. Journal of Food Protection. Link

  • PubChem. (2023). Ochratoxin B Compound Summary. National Library of Medicine. Link

Sources

Methodological & Application

Application Note: High-Precision Preparation of Ochratoxin B-d5 Internal Standard Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, self-validating methodology for the preparation of Ochratoxin B-d5 (OTB-d5) internal standard solutions. It is designed for analytical chemists and researchers requiring high-precision quantitation in LC-MS/MS workflows.[1]

Abstract

Ochratoxin B (OTB) is the non-chlorinated analog of Ochratoxin A (OTA) and is frequently monitored as a co-contaminant or metabolite in toxicological studies.[1] Accurate quantitation in complex matrices (biological fluids, food, feed) requires Isotope Dilution Mass Spectrometry (IDMS) to compensate for signal suppression/enhancement.[1] This guide details the preparation, verification, and storage of Ochratoxin B-d5 (OTB-d5), emphasizing a "quantitative transfer" approach and UV-Vis concentration verification to ensure data integrity.

Introduction & Scientific Rationale

The Role of OTB-d5 in IDMS

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects can significantly alter ionization efficiency.[1] OTB-d5 serves as the ideal Internal Standard (IS) because it possesses physicochemical properties nearly identical to native OTB.[1]

  • Co-Elution: The deuterium labeling (

    
    ) on the phenylalanine ring minimally affects lipophilicity, ensuring OTB-d5 co-elutes with native OTB.[1]
    
  • Ionization Normalization: Because they co-elute, both the analyte and the IS experience the exact same matrix suppression or enhancement at the electrospray source.[1] The ratio of their responses remains constant, correcting the quantitative result.

Chemical Profile
PropertyOchratoxin B (Native)Ochratoxin B-d5 (IS)
Formula


Molecular Weight ~369.4 g/mol ~374.4 g/mol
Label Position N/APhenyl-d5 (Phenylalanine ring)
Solubility Methanol, AcetonitrileMethanol, Acetonitrile

(MeOH)
318 nm318 nm

Safety & Handling (Critical)

WARNING: Ochratoxins are mycotoxins with potential nephrotoxic and teratogenic effects.[1][2] Although OTB is generally considered less toxic than OTA, it should be handled with the same rigorous safety standards.[1]

  • PPE: Double nitrile gloves, lab coat, and safety glasses.[1] Handle strictly within a certified fume hood.[1]

  • Inactivation: Spills and glassware should be treated with 1-5% Sodium Hypochlorite (Bleach) for at least 30 minutes before washing.[1] This oxidizes the toxin, breaking the amide bond and inactivating it.[1]

  • Electrostatics: Dry mycotoxin films are prone to static scattering.[1] Never attempt to weigh <1 mg of dry powder directly from the supplier vial.[1]

Materials & Equipment

  • Reagents:

    • Ochratoxin B-d5 Standard (typically 100 µg or 1 mg film).[1]

    • LC-MS Grade Methanol (MeOH).[1]

    • LC-MS Grade Acetonitrile (ACN).[1]

    • Formic Acid (FA).[1]

  • Equipment:

    • Class A Volumetric Flasks (5 mL or 10 mL).[1]

    • Amber Glass Vials (Silanized/Deactivated preferred to prevent adsorption).[1]

    • UV-Vis Spectrophotometer (Quartz cuvettes required).[1]

    • Ultrasonic Bath.[1]

Protocol: Preparation of Primary Stock Solution

Phase 1: Reconstitution (Quantitative Transfer)

Rationale: Weighing sub-milligram quantities introduces massive error.[1] We rely on dissolving the entire contents and verifying the concentration later.[1]

  • Equilibrate: Allow the OTB-d5 supplier vial to reach room temperature to prevent condensation.

  • Solvent Addition: Add approximately 1-2 mL of LC-MS Grade Methanol directly to the supplier vial.

    • Note: Methanol is preferred for the stock because it is the standard solvent for UV extinction coefficient calculations.

  • Dissolution: Cap the vial and sonicate for 5 minutes. Vortex vigorously for 1 minute to ensure the film is completely dissolved from the walls.[1]

  • Transfer: Transfer the solution into a 5 mL Class A volumetric flask .

  • Rinse: Add another 1 mL of Methanol to the original supplier vial, vortex, and transfer to the flask. Repeat this rinse step 3 times total.

  • Make to Volume: Dilute to the mark with Methanol. Stopper and invert 10 times to mix.

    • Target Concentration: If starting with 100 µg, this yields ~20 µg/mL.[1]

Phase 2: Concentration Verification (Self-Validating Step)

Rationale: Supplier mass values can vary by ±10%.[1] For a reference standard, you must verify the actual concentration using the Beer-Lambert Law (


).[1]
  • Blanking: Zero the UV-Vis spectrophotometer with pure Methanol in a quartz cuvette.

  • Measurement: Transfer the stock solution to the cuvette and scan from 200 nm to 400 nm.

  • Peak Check: Verify

    
     is at 318 nm .[1]
    
  • Calculation:

    
    [1]
    
    • 
      : Absorbance at 318 nm.[1]
      
    • 
      : Molecular Weight of OTB-d5 (~374.4  g/mol ).[1][3]
      
    • 
      : Molar Extinction Coefficient (~6900 
      
      
      
      in MeOH).[1]
    • 
      : Conversion factor.[1]
      

    Note: The deuteration (

    
    ) has a negligible effect on the electronic transition (
    
    
    
    ), so the value for native OTB is used.
Phase 3: Storage
  • Aliquot: Dispense the stock into small amber silanized vials (e.g., 100 µL aliquots) to avoid repeated freeze-thaw cycles.

  • Label: Include Name, Solvent, Date, and Calculated Concentration.

  • Conditions: Store at -20°C . Stable for >12 months if kept dark and frozen.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the preparation and the mechanism of IDMS correction.

G Start Supplier Vial (Solid Film) Solvent Add MeOH (Rinse 3x) Start->Solvent Reconstitution Flask Volumetric Flask (Class A) Solvent->Flask Quant. Transfer UV UV Verification (318 nm) Flask->UV Aliquot Calc Calc. Conc. (Beer-Lambert) UV->Calc Absorbance Data Storage Amber Vials (-20°C) Calc->Storage Validated Stock

Caption: Workflow for the quantitative transfer and UV-based validation of OTB-d5 stock solutions.

LC-MS/MS Application Parameters

When utilizing the stock solution for analysis, the following MRM (Multiple Reaction Monitoring) transitions are recommended.

Mechanism: The primary transition for Ochratoxins typically involves the loss of the phenylalanine moiety.[1]

  • Native OTB Precursor: m/z 370.1

    
    
    
  • OTB-d5 Precursor: m/z 375.1

    
    [1]
    
AnalytePrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (V)
OTB (Native) 370.1205.1 (Isocoumarin core)239.1~20-30
OTB-d5 (IS) 375.1205.1 (Isocoumarin core)Varies~20-30

Expert Note: Since the label is on the phenylalanine ring, and the fragment (m/z 205) is the isocoumarin core, the product ion for the IS is identical to the native . Specificity relies on the precursor isolation (Q1).[1] Ensure your quadrupole resolution is sufficient to distinguish 370 from 375.[1]

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Low UV Absorbance Incomplete dissolution or adsorption to glass.[1]Sonicate longer; use silanized glassware.[1] Ensure pH is not basic (shifts spectrum).[1]
Signal Drift in MS H/D Exchange.Avoid protic solvents with extreme pH for long periods.[1] Store in pure MeOH or ACN.
Peak Tailing Secondary interactions.Add 0.1% Formic Acid to the mobile phase to protonate the carboxylic acid group.[1]

References

  • European Commission. (2006).[1] Commission Regulation (EC) No 401/2006 laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs.Link[1]

  • PubChem. Ochratoxin B Compound Summary. National Library of Medicine.[1] Link[1]

  • LGC Standards. Ochratoxin Reference Materials and Certificates of Analysis.Link[1]

  • Valenta, H. (1998).[1] Chromatographic methods for the determination of ochratoxin A in animal and human tissues and fluids.[1] Journal of Chromatography A. Link[1]

Sources

calculating Ochratoxin B concentrations using d5 isotope dilution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Determination of Ochratoxin B in Biological and Food Matrices via Isotope Dilution LC-MS/MS

Abstract

This application note details a robust protocol for the quantification of Ochratoxin B (OTB) using stable isotope dilution mass spectrometry (IDMS) with deuterium-labeled internal standard (OTB-d5). Unlike external calibration methods, IDMS inherently corrects for analyte loss during extraction and ionization suppression/enhancement (matrix effects) in the electrospray source. This guide covers sample preparation, LC-MS/MS parameters, and the mathematical derivation for precise concentration calculations.

Introduction

Ochratoxin B (OTB), the dechlorinated derivative of Ochratoxin A (OTA), is a secondary fungal metabolite produced by Aspergillus and Penicillium species.[1] While historically considered less toxic than OTA, OTB is a significant co-contaminant in cereals and a metabolite in biological systems.[2] Accurate quantification is challenging due to complex matrices (e.g., plasma, grain dust) that cause significant signal suppression in LC-MS/MS analysis.

The Solution: Isotope Dilution (IDMS) By spiking samples with OTB-d5 (Ochratoxin B labeled with five deuterium atoms) prior to extraction, the internal standard (IS) experiences the exact same physical losses and matrix effects as the native analyte. Since the IS co-elutes with the analyte but is mass-resolved by the detector, the ratio of their responses provides a self-correcting measurement system.

Materials and Reagents

  • Analytes: Ochratoxin B (Native) and Ochratoxin B-d5 (Internal Standard).[2]

    • Note: If OTB-d5 is commercially unavailable, OTA-d5 is often used as a surrogate, though OTB-d5 is preferred for identical retention time matching.[2]

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, and Acetic Acid (HAc).

  • Buffer: Ammonium Formate (10 mM).

  • Matrix: Blank matrix (e.g., corn flour or plasma) for matrix-matched calibration curves (optional but recommended for validation).

Experimental Protocol

Standard Preparation
  • Stock Solutions: Dissolve OTB and OTB-d5 separately in MeCN to 100 µg/mL.

  • Internal Standard Spiking Solution (IS-Spike): Dilute OTB-d5 to a working concentration of 1 µg/mL (1000 ng/mL) in 50:50 MeCN:Water.

  • Calibration Standards: Prepare a 6-point calibration curve of Native OTB (range: 0.5 – 100 ng/mL) containing a constant concentration of OTB-d5 (e.g., 10 ng/mL).

Sample Preparation (Solid Matrix)

Critical Step: The IS must be added before any solvent is applied to the sample.[2]

  • Weigh: Accurately weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Spike: Add 50 µL of the IS-Spike (1 µg/mL) directly onto the sample.[2]

    • Resulting IS Concentration: 10 ng/g (assuming 100% recovery).[2]

  • Equilibrate: Allow to stand for 15 minutes to ensure IS interaction with the matrix.

  • Extract: Add 20 mL of Extraction Solvent (MeCN:Water:Acetic Acid, 79:20:1 v/v/v).

  • Agitate: Shake vigorously for 60 minutes.

  • Centrifuge: 4000 x g for 10 minutes.

  • Filter: Pass 1 mL of supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.3 mL/min.[2][3][4]

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 10
1.0 10
6.0 95
8.0 95
8.1 10

| 11.0 | 10 |

Mass Spectrometry (ESI Positive Mode):

  • Source Temp: 400°C.

  • Capillary Voltage: 3.5 kV.[2]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Type Collision Energy (V)
OTB (Native) 370.1 205.1 Quant 25
370.1 324.1 Qual 18
OTB-d5 (IS) 375.1 205.1 Quant* 25

| | 375.1 | 329.1 | Qual | 18 |

Note on OTB-d5 Transition: The 375->205 transition represents the loss of the labeled phenylalanine moiety (d5-Phe), leaving the unlabeled isocoumarin core. While the fragment is identical to the native form, the precursor selection (375 vs 370) provides the specificity.

Workflow Visualization

G cluster_logic IDMS Logic Sample Homogenized Sample (5.0 g) Spike SPIKE OTB-d5 (Internal Standard) Sample->Spike Step 1 Extract Extraction (MeCN/H2O/HAc) Spike->Extract Step 2: Equilibration Centrifuge Centrifuge & Filter Extract->Centrifuge Step 3 LCMS LC-MS/MS Analysis (Monitor m/z 370 & 375) Centrifuge->LCMS Step 4 Data Data Processing (Area Ratios) LCMS->Data Step 5 MatrixEffect Matrix Suppression MatrixEffect->LCMS Correction Affects Native & d5 Equally

Figure 1: Step-by-step workflow for Isotope Dilution Mass Spectrometry of Ochratoxin B.

Calculation Protocol

The quantification is based on the Response Ratio , not absolute area. This is the core advantage of IDMS.[2]

Define Variables
  • 
    : Peak Area of Native OTB (m/z 370.1 -> 205.1).[2]
    
  • 
    : Peak Area of OTB-d5 (m/z 375.1 -> 205.1).[2]
    
  • 
    : Concentration of Native OTB in the sample.[2]
    
  • 
    : Final concentration of OTB-d5 in the extract (known constant).
    
  • 
    : Response Ratio (
    
    
    
    ).[2]
Relative Response Factor (RRF)

While native and isotope-labeled compounds are chemically similar, they may not have identical ionization efficiencies.[2] You must establish the RRF or Slope (


) from a calibration curve.[2]

Plot:


 (Area Ratio) vs. 

(Concentration Ratio).[2]


Perform linear regression:


.[2]
Ideally, 

and

.[2]
Final Concentration Equation

To calculate the concentration of OTB in the original solid sample (


):


Simplified (if spiking directly onto sample): If you spiked a mass of IS (


) directly onto the sample mass (

):


Example Calculation:

  • Spike: You added 50 ng of OTB-d5 to 5 g of corn.

  • Instrument Response:

    • 
      [2]
      
  • Calibration: Slope (

    
    ) = 1.02, Intercept (
    
    
    
    ) = -0.01.
  • Math:

    
    
    
    
    

Method Validation & Troubleshooting

ParameterAcceptance CriteriaTroubleshooting
Linearity (R²) > 0.990Check pipetting accuracy; ensure IS concentration is constant.
Recovery 70 - 120%If low absolute recovery, check extraction pH (OTB is acidic).[2]
Isotope Contribution < 0.5%Inject pure OTB-d5.[2] If signal appears in native channel (370), the d5 purity is low.
Retention Time Shift < 0.05 minOTB and OTB-d5 must co-elute. If they separate, the IDMS correction fails.[2]

Pro-Tip on Isotope Effects: Deuterium is slightly more lipophilic than Hydrogen.[2] On high-resolution columns, OTB-d5 may elute slightly before Native OTB.[2] As long as the peaks overlap significantly and enter the source together, the correction holds.

References

  • European Commission. (2023).[2][5][6] Commission Regulation (EU) 2023/915 of 25 April 2023 on maximum levels for certain contaminants in food.[2][7] Official Journal of the European Union.[2] Link

  • European Commission. (2023). Commission Implementing Regulation (EU) 2023/2782 laying down the methods of sampling and analysis for the control of the levels of mycotoxins in food. Official Journal of the European Union.[2] Link

  • Varga, E., et al. (2012).[2] Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Analytical and Bioanalytical Chemistry.

  • Sueck, F., et al. (2019).[2] Occurrence of the Ochratoxin A metabolite Ochratoxin B in different types of wine. Mycotoxin Research. Link

Sources

Application Note: Simultaneous Quantification of Ochratoxin A and B via LC-MS/MS using Deuterated Stable Isotope Dilution Assay (SIDA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ochratoxin A (OTA) is a potent mycotoxin produced by Aspergillus and Penicillium species, classified as a Group 2B human carcinogen with significant nephrotoxic and immunotoxic properties.[1] Ochratoxin B (OTB), the non-chlorinated analog of OTA, often co-occurs in contaminated commodities (cereals, coffee, dried fruits). While OTB is historically considered less toxic, recent toxicokinetic studies suggest it can competitively inhibit OTA metabolism and may possess its own cytotoxic pathways.

Accurate simultaneous quantification is challenging due to the structural similarity of the compounds and the complex matrices in which they reside. Traditional external calibration often fails to account for matrix effects (signal suppression/enhancement) in Electrospray Ionization (ESI).

This protocol details a high-integrity Stable Isotope Dilution Assay (SIDA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By utilizing deuterated internal standards (OTA-d5 and OTB-d5), this method provides a self-validating system that automatically corrects for extraction losses and ionization suppression, ensuring the highest level of analytical confidence.

The "Why": Causality in Experimental Design
  • Why Deuterated Standards? In ESI-MS/MS, co-eluting matrix components (phospholipids, sugars) compete for charge, suppressing the analyte signal. An internal standard (IS) that is chemically identical but mass-differentiated (e.g., OTA-d5) will co-elute with the target and experience the exact same suppression. The ratio of Analyte/IS remains constant, canceling out the error.

  • Why Simultaneous Detection? Monitoring OTB alongside OTA provides a more comprehensive profile of fungal contamination and potential synergistic toxicity, which is increasingly relevant for risk assessment in drug development and food safety.

Materials & Reagents

Analytical Standards
  • Native Standards: Ochratoxin A (OTA) and Ochratoxin B (OTB) (>99% purity).

  • Internal Standards (IS):

    • OTA-d5: (Ochratoxin A-d5).[1][2] Note: The deuterium label is typically on the phenylalanine moiety.

    • OTB-d5: (Ochratoxin B-d5).

    • Alternative: If OTB-d5 is unavailable, OTA-d5 may be used for OTB quantification, provided a Relative Response Factor (RRF) is established, though a matched IS is preferred for strict regulatory compliance.

Reagents
  • LC-MS Grade Solvents: Acetonitrile (MeCN), Methanol (MeOH), Water.

  • Additives: Glacial Acetic Acid (extraction), Formic Acid (mobile phase), Ammonium Formate (buffer).

  • Extraction Salts (QuEChERS): MgSO4, NaCl, Sodium Citrate.

Experimental Workflow

The following workflow utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach optimized for mycotoxin recovery, followed by LC-MS/MS.

Workflow Sample Homogenized Sample (2.0 g) Spike Step 1: IS Spiking Add OTA-d5 & OTB-d5 (Equilibrate 15 min) Sample->Spike Critical: Spike BEFORE extraction Extract Step 2: Extraction 10 mL MeCN:H2O:Acetic Acid (79:20:1 v/v/v) Spike->Extract Solubilize Partition Step 3: Phase Separation Add Salts (MgSO4/NaCl) Vortex & Centrifuge Extract->Partition Induce separation Cleanup Step 4: Clean-up (d-SPE) C18 + PSA Sorbent Remove lipids/sugars Partition->Cleanup Supernatant transfer LCMS Step 5: LC-MS/MS Analysis Dynamic MRM Mode Cleanup->LCMS Filter (0.22 µm) Data Data Analysis Ratio (Analyte Area / IS Area) LCMS->Data

Figure 1: SIDA Workflow. Spiking deuterated standards prior to extraction is critical to correct for recovery losses during the sample preparation steps.

Detailed Protocol
Step 1: Sample Preparation & Spiking
  • Weigh 2.0 g of homogenized sample (e.g., grain flour, feed, or dried plasma spot) into a 50 mL centrifuge tube.

  • CRITICAL: Add the Internal Standard working solution (mixture of OTA-d5 and OTB-d5) directly onto the sample.

    • Target concentration: 5 µg/kg in the final sample.

  • Allow to equilibrate for 15 minutes. This ensures the IS binds to the matrix similarly to the native toxin.

Step 2: Extraction
  • Add 10 mL of Extraction Solvent: Acetonitrile:Water:Acetic Acid (79:20:1 v/v/v) .

    • Note: The acidic condition breaks protein binding and improves OTA recovery.

  • Shake vigorously (mechanical shaker) for 30 minutes.

Step 3: Partitioning & Clean-up
  • Add 4 g MgSO4 and 1 g NaCl. Vortex immediately for 1 minute to prevent clumping.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg MgSO4 and 50 mg C18.

    • Note: Avoid PSA (Primary Secondary Amine) if acidic conditions are not maintained, as PSA can bind organic acids like Ochratoxins. If using PSA, ensure the extract is re-acidified immediately. C18 alone is safer for Ochratoxins.

  • Vortex and centrifuge (5,000 x g, 5 min).

  • Filter the supernatant through a 0.22 µm PTFE filter into an LC vial.

LC-MS/MS Methodology

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+). Note: While OTA ionizes in negative mode, Positive mode often yields better fragmentation structural data for simultaneous OTA/OTB analysis using the loss of phenylalanine pathway.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.35 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 95% B

    • 6-8 min: Hold at 95% B

    • 8.1 min: Re-equilibrate at 10% B.

MS/MS Parameters (MRM Transitions)

The selectivity of this method relies on the specific fragmentation of the amide bond, resulting in the loss of the phenylalanine moiety.

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)Retention Time (min)
Ochratoxin A 404.1

239.1 221.1255.2
OTA-d5 (IS) 409.1

244.1 -255.2
Ochratoxin B 370.1

205.1 324.1224.6
OTB-d5 (IS) 375.1

210.1 -224.6

Table 1: MRM Transitions. Note the mass shift of +5 Da for the deuterated standards. OTA elutes later than OTB due to the chlorine atom increasing hydrophobicity.

Results & Validation Criteria

Linearity and Range

Construct calibration curves by plotting the Area Ratio (Analyte Area / IS Area) against the Concentration Ratio.

  • Range: 0.1 µg/kg to 100 µg/kg.

  • Requirement:

    
    .
    
Matrix Effect Correction (The SIDA Advantage)

The following diagram illustrates how the deuterated standard corrects for signal suppression.

SIDA_Mechanism cluster_ESI ESI Source (Ionization Competition) Matrix Matrix Interference OTA OTA (Analyte) Matrix->OTA Suppresses OTAd5 OTA-d5 (Internal Std) Matrix->OTAd5 Suppresses (Identical) Detector Detector Signal OTA->Detector Signal Reduced by 40% OTAd5->Detector Signal Reduced by 40% Result Calculated Ratio (OTA / OTA-d5) Remains Constant Detector->Result

Figure 2: Mechanism of Matrix Effect Correction. Since the suppression affects both the native toxin and the deuterated standard equally, the ratio used for quantification remains accurate.

Troubleshooting Guide
  • Issue: Low signal for OTA-d5.

    • Cause: Ion suppression is too high (>80%) or spiking error.

    • Solution: Dilute the final extract 1:5 with mobile phase A. This dilutes the matrix more than the analyte signal (signal-to-noise often improves).

  • Issue: Retention time shift between OTA and OTA-d5.

    • Cause: Deuterium Isotope Effect.

    • Insight: While rare in C18, slight shifts can occur. Ensure the integration window is wide enough. If shift > 0.1 min, consider using

      
      -labeled standards instead of deuterated.
      

References

  • European Food Safety Authority (EFSA). (2020).[3] Risk assessment of ochratoxin A in food. EFSA Journal. [Link]

  • Krska, R., et al. (2008). Determination of mycotoxins in foods: current state of analytical methods and limitations. Applied Microbiology and Biotechnology. [Link]

  • Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Analytical and Bioanalytical Chemistry. [Link]

  • European Commission. (2006).[3] Commission Regulation (EC) No 1881/2006 setting maximum levels for certain contaminants in foodstuffs. [Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression for Ochratoxin B-d5

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve complex analytical challenges. This guide is designed to help you diagnose, understand, and minimize ion suppression affecting your Ochratoxin B-d5 (OTB-d5) internal standard signal during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)
Part 1: Understanding the Problem

Q1: My Ochratoxin B-d5 (OTB-d5) signal is low, inconsistent, or disappearing in matrix samples but strong in neat solvent. Is this ion suppression?

A: It is highly likely that you are observing ion suppression. Ion suppression is a matrix effect where co-eluting compounds from your sample extract interfere with the ionization of your target analyte (in this case, OTB-d5) in the mass spectrometer's ion source.[1][2][3] This interference reduces the quantity of charged ions that reach the detector, leading to a decreased signal.[2]

The Causality: Electrospray ionization (ESI), the most common technique for mycotoxin analysis, is highly susceptible to this phenomenon.[1][4] The ionization process relies on the formation of charged droplets that evaporate, concentrating charge on the analyte. When high concentrations of other matrix components (like salts, phospholipids, or endogenous metabolites) are present, they compete with your OTB-d5 for access to the droplet surface and for the available charge.[3][5] This competition directly reduces the ionization efficiency of your internal standard.

Even though OTB-d5 is a stable isotope-labeled (SIL) internal standard designed to co-elute with and mimic the behavior of native Ochratoxin B (OTB), severe suppression can diminish the OTB-d5 signal to a point where it is no longer reliable for quantification or may even fall below the limit of detection.[6] The primary assumption of using a SIL-IS is that both the analyte and the IS are affected equally; however, if the IS signal is compromised, the entire quantification is invalid.[7]

Part 2: Diagnosing and Quantifying Ion Suppression

Q2: How can I definitively test for and quantify the extent of ion suppression affecting my OTB-d5 signal?

A: You need to perform specific experiments to visualize and measure the impact of your sample matrix. The two most authoritative methods are the Post-Extraction Spike for quantification and the Post-Column Infusion for visualization.

This method quantifies the net effect of the matrix on your signal at the specific retention time of OTB-d5.

The Logic: By comparing the signal of an analyte spiked into a "dirty" extracted blank matrix versus a "clean" solvent, you can calculate the percentage of signal loss (suppression) or gain (enhancement). This directly measures the matrix effect.

Step-by-Step Methodology:

  • Prepare Two Sample Sets:

    • Set A (Matrix): Extract a blank matrix sample (known to be free of OTB) using your standard sample preparation protocol. After the final evaporation step and just before LC-MS/MS analysis, reconstitute the extract with a solution containing a known concentration of OTB-d5 (e.g., 10 ng/mL).

    • Set B (Solvent): Prepare a standard of OTB-d5 in the same final reconstitution solvent at the exact same concentration as used for Set A.

  • Analyze: Inject and analyze multiple replicates (n=3-5) of both sets using your established LC-MS/MS method.

  • Calculate Matrix Effect (%ME):

    %ME = (Peak Area in Set A / Peak Area in Set B) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

For mycotoxins like ochratoxin, suppression values of -89% have been observed in complex matrices like spices, demonstrating the severity of the issue.[1]

This experiment provides a qualitative map of where suppression occurs across your entire chromatographic run.

The Logic: A constant flow of your OTB-d5 standard is introduced into the mobile phase after the analytical column but before the mass spectrometer. When a blank matrix extract is injected, any dip in the otherwise stable baseline signal of OTB-d5 indicates a region of ion suppression caused by eluting matrix components.[8]

Experimental Workflow:

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix Extract) LC_Pump->Injector Column Analytical Column Injector->Column Tee Mixing 'Tee' Column->Tee Column Eluent Syringe_Pump Syringe Pump (OTB-d5 Standard) Syringe_Pump->Tee Constant Flow of OTB-d5 MS Mass Spectrometer (Detector) Tee->MS Combined Flow

Caption: Workflow for a post-column infusion experiment.

Step-by-Step Methodology:

  • Setup: Using a zero-dead-volume 'Tee' connector, connect the outlet of your analytical column to one port. Connect a syringe pump containing a solution of OTB-d5 (e.g., 50 ng/mL in mobile phase) to the second port. Connect the third port to the MS inlet.[8]

  • Equilibrate: Begin the LC gradient without an injection. Start the syringe pump at a low, steady flow rate (e.g., 5-10 µL/min). You should observe a stable, elevated baseline for the OTB-d5 MRM transition on your mass spectrometer.

  • Inject: Inject your prepared blank matrix extract.

  • Observe: Monitor the OTB-d5 baseline throughout the chromatographic run. A sharp dip near the solvent front (t₀) indicates suppression from salts or highly polar compounds.[8] Dips that coincide with the retention time of your analyte are the most problematic, as they directly impact quantification.[5]

Part 3: Mitigation Strategies

Q3: My analysis confirms significant ion suppression. What is the most effective way to clean up my sample and reduce these matrix effects?

A: Improving sample preparation is the most critical and effective strategy to combat ion suppression.[6][9] The goal is to selectively remove interfering matrix components while efficiently recovering your analyte. The choice of technique depends on your matrix complexity and resources.

TechniquePrincipleEfficacy for OTB-d5Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins from biological fluids.LowFast, simple, inexpensive.Non-selective; leaves salts, phospholipids, and small molecules in the extract, often leading to significant ion suppression.[10]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on polarity and pH.ModerateGood at removing non-polar lipids and salts.[8]Can be labor-intensive, require large solvent volumes, and may have lower analyte recovery.
Solid-Phase Extraction (SPE) Selective adsorption of analytes onto a solid sorbent, followed by washing away interferences and eluting the analyte.HighHighly selective, provides excellent removal of interferences, leading to a much cleaner extract and reduced ion suppression.[3][10]Requires method development, can be more expensive and time-consuming than PPT or LLE.
Immunoaffinity Chromatography (IAC) A highly specific form of SPE using antibodies immobilized on a support to capture the target analyte (Ochratoxin).Very HighExtremely selective, yielding the cleanest extracts and minimal ion suppression.[11]Most expensive option, columns are typically single-use.

Expert Recommendation: For complex matrices like animal feed, plasma, or traditional medicines, Solid-Phase Extraction (SPE) offers the best balance of cleanup efficiency, selectivity, and cost.[3][12] A reversed-phase polymer-based sorbent is often a good starting point for Ochratoxin B, which is a moderately non-polar molecule.

The Logic: This protocol uses a reversed-phase mechanism. The sample is loaded under aqueous conditions, causing the moderately hydrophobic OTB and OTB-d5 to retain on the non-polar sorbent. Polar interferences like salts are washed away with a weak organic wash. Finally, a strong organic solvent is used to disrupt the hydrophobic interaction and elute the analytes.

  • Select Cartridge: Choose a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa).

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated sample extract (ensure it is in a predominantly aqueous solution, pH adjusted to ~3 to neutralize the carboxylic acid group on ochratoxin, increasing retention).

  • Wash: Pass 1 mL of a weak organic wash (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elute: Elute the OTB and OTB-d5 with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). An acidic modifier can sometimes improve elution efficiency.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase.

Q4: How can I use chromatography to avoid ion suppression?

A: The goal of chromatographic optimization is to achieve separation between your analyte (OTB-d5) and the co-eluting matrix components that cause suppression.[3][10] Even with a clean sample, this is a crucial step.

The Causality: The post-column infusion experiment often reveals two major zones of suppression: the solvent front (where unretained, highly polar compounds elute) and the end of the gradient (where strongly retained, non-polar compounds like lipids elute).[9] Your objective is to adjust the chromatography so that OTB-d5 elutes in a "quiet" zone.

Troubleshooting Workflow:

LCOptimization Start OTB-d5 Elutes in Suppression Zone Check_k Is retention factor (k') between 2 and 10? Start->Check_k Adjust_Gradient Modify Gradient Slope (e.g., make it shallower) Check_k->Adjust_Gradient No Change_Organic Change Organic Solvent (Acetonitrile vs. Methanol) Check_k->Change_Organic Yes End OTB-d5 Elutes in 'Clean' Window Adjust_Gradient->End Adjust_pH Adjust Mobile Phase pH Change_Organic->Adjust_pH Adjust_pH->End

Sources

optimizing retention time stability for Ochratoxin B-d5

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Retention Time Stability for Ochratoxin B-d5

Executive Summary: The Stability Triad

Ochratoxin B-d5 (OTB-d5) is the deuterated internal standard (IS) for Ochratoxin B, a non-chlorinated analog of Ochratoxin A. While it corrects for matrix effects and recovery losses in LC-MS/MS, its retention time (RT) stability is governed by three critical factors: pH control , deuterium isotope effects , and column equilibration .[1]

This guide moves beyond basic operation to address the causality of RT instability. The goal is not just to "fix" the drift, but to engineer a robust method where the IS and analyte behave predictably.

The Mechanism: Why OTB-d5 Drifts

To stabilize retention, you must understand the molecule's behavior in solution.

  • pKa Sensitivity: Ochratoxin B possesses a carboxylic acid group (

    
    ) and a phenolic hydroxyl group (
    
    
    
    ).[1]
    • At pH < 3.0:[1] The molecule is fully protonated (neutral) and hydrophobic, resulting in strong retention on C18 columns.

    • At pH > 4.0:[1] The carboxyl group deprotonates, becoming negatively charged. This causes a drastic reduction in retention and potential peak splitting if the mobile phase buffering is insufficient.

  • The Deuterium Effect: Deuterium (

    
    H) has a smaller van der Waals radius and lower zero-point vibrational energy than Hydrogen (
    
    
    
    H).[1] In high-efficiency Reversed-Phase LC (RPLC), this often causes the deuterated isotopologue (OTB-d5) to elute slightly earlier than the native OTB.
Visualizing the Mechanism

OTB_Ionization Acidic pH < 3.0 (Fully Protonated) Retention_High High Retention (Stable RT) Acidic->Retention_High Neutral Species Transition pH 3.3 - 4.5 (Mixed State) Retention_Drift RT Drift & Tailing (Unstable) Transition->Retention_Drift pKa Proximity Basic pH > 7.0 (Fully Deprotonated) Retention_Low Elutes in Dead Volume (Signal Suppression) Basic->Retention_Low Anionic Species

Figure 1: Impact of mobile phase pH on Ochratoxin B ionization and chromatographic behavior.[1]

Troubleshooting Guide (Q&A Format)

Scenario A: "My OTB-d5 Retention Time is drifting throughout the batch."

Q: Is your mobile phase buffered, or just acidified? The Science: Simple acidification (e.g., 0.1% Formic Acid) provides pH control but low buffer capacity.[1] If your sample matrix is alkaline or high-volume, it can locally shift the pH inside the column, causing RT drift. The Fix: Switch to a buffered mobile phase.

  • Recommended: 5 mM Ammonium Formate + 0.1% Formic Acid (pH ~2.9).[1]

  • Why: Ammonium formate buffers the carboxyl moiety, locking OTB-d5 in its protonated state despite matrix injections.[1]

Q: Are you using a "Phase Collapse" resistant column? The Science: If you start your gradient at high aqueous conditions (>95% water) to trap polar matrix components, standard C18 chains may "collapse" (fold onto themselves), losing interaction surface area.[1] The Fix: Use a C18 column with polar end-capping (e.g., Aqueous C18, Polar-Embedded).[1] This maintains chain extension in 100% water, stabilizing the initial interaction with OTB-d5.[1]

Scenario B: "OTB-d5 and Native OTB have different Retention Times."

Q: Is the shift consistent (e.g., OTB-d5 always elutes 0.1 min earlier)? The Science: This is the Deuterium Isotope Effect . It is a physical property, not an error. In RPLC, C-D bonds are slightly less lipophilic than C-H bonds.[1] On high-resolution columns (UHPLC), this separation is resolved.[1] The Fix:

  • Do not force co-elution. Accept the shift.

  • Widen MRM Windows: Ensure your Mass Spec acquisition window covers both the earlier eluting OTB-d5 and the slightly later Native OTB.[1]

  • Dwell Time Management: If they separate significantly, program separate time segments to maximize dwell time for each transition.

Scenario C: "The OTB-d5 peak is broad or splitting."

Q: What is your sample diluent (injection solvent)? The Science: "Solvent Strength Mismatch."[1] If you inject OTB-d5 dissolved in 100% Methanol onto a column equilibrating at 95% Water, the strong solvent carries the analyte down the column faster than the mobile phase, causing band broadening. The Fix: Match the injection solvent to the initial mobile phase conditions .

  • Protocol: Dissolve extract in 50:50 Mobile Phase A : Mobile Phase B. If solubility is an issue, cap the organic content at 30% for the final injection solution.

Validated Experimental Protocol

To ensure stability, implement this System Suitability Test (SST) before every batch.

Protocol: The "Stability Check" Gradient

Objective: Confirm column equilibration and pH stability before running samples.

Chromatographic Conditions:

  • Column: C18 (Polar End-capped), 2.1 x 100 mm, 1.9 µm.[1]

  • Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.[1][3]

  • Temp: 40°C (Critical: Temperature control minimizes viscosity changes).[1]

Step-by-Step Workflow:

  • Conditioning: Flush column with 100% B for 10 mins (removes lipophilic carryover).[1]

  • Equilibration: Run initial gradient conditions (e.g., 95% A) for 5 column volumes (approx. 3-4 mins).

  • SST Injections: Inject OTB-d5 standard (10 ng/mL) 5 times.

  • Acceptance Criteria:

    • RT %RSD

      
       0.5%[1]
      
    • Peak Area %RSD

      
       2.0%[1]
      
Troubleshooting Logic Flow

Troubleshooting_Flow Start Start: Unstable RT Check_SST Run 5x SST Injections Start->Check_SST Decision1 Is drift random or trending? Check_SST->Decision1 Trending Trending (Monotonic Drift) Decision1->Trending Drifting one direction Random Random (Jumping RT) Decision1->Random Erratic Check_Temp Check Column Oven Temp Trending->Check_Temp Check_MP Check Mobile Phase Buffer (Evaporation of Organic?) Trending->Check_MP Check_Pump Check Pump Function (Leak/Bubble) Random->Check_Pump Check_Equil Increase Equilibration Time Random->Check_Equil

Figure 2: Logic flow for diagnosing Retention Time instability.

Data Summary: Impact of Conditions

ParameterOptimized ConditionConsequence of Deviation
Mobile Phase pH 2.8 - 3.0 pH > 4.0 causes deprotonation, early elution, and peak tailing.[1]
Buffer Type Ammonium Formate Using only Formic Acid reduces resistance to matrix-induced pH shifts.[1]
Column Temp 40°C ± 0.5°C Lower temp increases backpressure; fluctuating temp causes RT jitter.[1]
Injection Solvent < 30% Organic High organic injection causes "fronting" and peak splitting.[1]

References

  • PubChem. (2025).[1] Ochratoxin B - Compound Summary. National Library of Medicine.[1] [Link][1]

  • Varga, E., et al. (2020).[1] Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines Using On-Line Solid Phase Extraction Coupled to Liquid Chromatography. MDPI Molecules. [Link][1]

  • Zhang, Y., et al. (2011).[1] Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry. Analytical Chemistry. [Link]

  • Dolan, J. W. (2020).[1][4] Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Chromatography Today. [Link]

Sources

Technical Support Center: Stability & Handling of Ochratoxin B-d5

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability & Optimization of Ochratoxin B-d5 Working Solutions Audience: Analytical Chemists, toxicologists, and LC-MS/MS Method Developers.

Executive Summary

Ochratoxin B-d5 (OTB-d5) is the deuterated analog of Ochratoxin B, the non-chlorinated derivative of the nephrotoxin Ochratoxin A (OTA). It is utilized as a stable isotope internal standard (IS) to correct for matrix effects and recovery losses in LC-MS/MS assays.

Unlike simple organic molecules, OTB-d5 possesses a lactone ring and an amide bond , making it chemically dynamic. Its stability is not merely a function of temperature but is critically dependent on pH and solvent proticity . This guide provides a self-validating framework to ensure the integrity of your calibration.

Module 1: The Chemical Stability Matrix

Core Directive: Understanding the degradation mechanisms is the only way to prevent them. The two primary threats to OTB-d5 are Lactone Hydrolysis and Photo-oxidation .

The pH Factor: Lactone Ring Dynamics

The most critical stability factor for Ochratoxins is pH. The isocoumarin moiety contains a lactone ring that is susceptible to reversible hydrolysis under alkaline conditions.

  • Acidic Conditions (pH < 5): The lactone ring remains closed (hydrophobic, chromatographically sharp).

  • Alkaline Conditions (pH > 7.5): The lactone ring opens to form the hydrolyzed acid (OP-OTB). This species elutes earlier (more polar) and has a different mass transition, effectively "disappearing" from your MRM window.

Diagram 1: pH-Dependent Lactone Hydrolysis Mechanism

lactone_hydrolysis Figure 1: Reversible hydrolysis of the OTB lactone ring driven by alkaline pH. OTB_Closed Ochratoxin B-d5 (Closed Lactone Ring) ACTIVE FORM Intermediate Tetrahedral Intermediate OTB_Closed->Intermediate pH > 7.5 (OH- Attack) OTB_Open Open-Ring OTB (Hydrolyzed Acid) INACTIVE/LOST SIGNAL Intermediate->OTB_Open Ring Opening OTB_Open->OTB_Closed Re-acidification (pH < 4)

[1]

Solvent Selection: Acetonitrile vs. Methanol

While Methanol (MeOH) is a common solvent, Acetonitrile (ACN) is superior for the long-term storage of Ochratoxin stock solutions.

FeatureAcetonitrile (ACN)Methanol (MeOH)Verdict
Proticity AproticProticACN Wins. Protic solvents can facilitate proton exchange or slow transesterification over years.
Elution Strength HighModerateACN Wins. Sharpens peaks; less risk of broadening for hydrophobic analytes.
Solubility Excellent for OTBGoodEqual. Both dissolve OTB well.
Evaporation FasterSlowerMonitor. ACN evaporates faster; cap vials tightly to prevent concentration drift.

Module 2: Preparation & Storage Protocols

Trustworthiness: This protocol is designed to minimize surface adsorption and hydrolytic stress.

Stock Solution (10–100 µg/mL)
  • Solvent: 100% LC-MS grade Acetonitrile.

  • Container: Amber borosilicate glass (silanized preferred to reduce adsorption).

  • Storage: -20°C.

  • Shelf Life: 12–24 months (if sealed).

Working Solution (10–100 ng/mL)

Working solutions are where errors occur. The lower concentration makes them susceptible to adsorption losses on glass/plastic walls.

Diagram 2: Working Solution Workflow

working_solution_prep Figure 2: Optimized workflow for preparing stable OTB-d5 working solutions. Stock Stock Solution (OTB-d5 in 100% ACN) -20°C Thaw Thaw to Room Temp & Vortex (Critical) Stock->Thaw Dilution Dilution Step Solvent: 50:50 ACN:Water + 0.1% Formic Acid Thaw->Dilution Aliquot Working Working Solution (Ready for Spiking) Dilution->Working Storage Short Term Storage 4°C (Amber Vial) Max 1-2 Weeks Working->Storage

Critical Step: The dilution solvent for the working solution MUST contain acid (e.g., 0.1% Formic Acid or Acetic Acid).

  • Why? This buffers the solution to pH ~3, locking the OTB-d5 in the closed-lactone form and preventing adsorption to glass silanols.

Module 3: Troubleshooting & FAQs

Scenario-Based Diagnostics

Q1: My OTB-d5 peak area is decreasing over the course of a long sequence (24h+). Is it degrading?

Diagnosis: It is likely evaporation or adsorption , not chemical degradation.

  • The Fix:

    • Check your autosampler temperature.[2] It should be set to 4°C-10°C.

    • If using 100% organic solvent in an open/pierced vial, ACN evaporates, increasing concentration. If aqueous, OTB may adhere to the vial wall, decreasing signal.

    • Protocol: Use a 50:50 ACN:Water (+0.1% FA) mixture for the working solution. The water reduces evaporation volatility, and the organic portion keeps OTB soluble.

Q2: I see a "double peak" for OTB-d5. What is happening?

Diagnosis: This is the classic signature of Lactone Ring Opening .

  • The Cause: Your mobile phase or reconstitution solvent is likely too basic (pH > 7) or neutral without buffering.

  • The Fix: Ensure your Mobile Phase A contains 0.1% Formic Acid or Ammonium Acetate (pH < 5). The column re-equilibration will force the open ring to close, merging the peaks back into one.

Q3: Can I use Methanol as the mobile phase B?

Diagnosis: Yes, but with caveats.[3]

  • Insight: Methanol is protic.[4] While OTB is relatively stable, the d5 label (deuterium) is generally stable on the phenyl ring. However, ACN is preferred for sharper peak shape.[5] If you must use MeOH, ensure the aqueous phase is acidic (pH 3-4) to prevent peak tailing caused by the phenolic hydroxyl group interactions.

Q4: Does the "d5" label affect stability compared to native OTB?

Diagnosis: Negligibly.

  • Insight: Deuterium isotope effects can slightly strengthen C-D bonds compared to C-H bonds. Chemically, OTB-d5 is as stable, if not slightly more so, than native OTB. Treat them identically.

References

  • MDPI (2020). Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines Using On-Line Solid Phase Extraction. (Demonstrates the necessity of acidic mobile phases for OTB recovery and the elution strength differences between ACN and MeOH).

  • ACS Omega (2022). Stability Evaluation of Aflatoxin B1 Solution Certified Reference Material. (Establishes the superiority of Acetonitrile over Methanol for long-term storage of mycotoxin standards at -20°C).

  • BioRxiv (2023). Weakly alkaline conditions degrade aflatoxins through lactone ring opening. (Provides the mechanistic basis for lactone ring hydrolysis in mycotoxins under alkaline pH, applicable to the isocoumarin structure of Ochratoxins).

  • Agilent Technologies (2008). Determination of Aflatoxins in Food by LC/MS/MS. (Standard industry protocol for preparing working standards in acidic mobile phases to prevent degradation).

Sources

Technical Support Center: Eliminating Ochratoxin B-d5 Carryover

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Logic

The Problem: Ochratoxin B-d5 (OTB-d5) is a deuterated internal standard used for mycotoxin quantitation. Like its analog Ochratoxin A, it possesses a phenylalanine moiety and an isocoumarin core, making it an acidic, hydrophobic molecule (pKa ~4.4 and ~7.0).[1]

The Root Cause: Most mycotoxin methods utilize acidic mobile phases to keep the analyte neutral for C18 retention. Unfortunately, this neutral state promotes strong adsorption to hydrophobic surfaces within the injector (Vespel rotor seals, needle coatings, and injection ports), leading to "ghost peaks" in subsequent blank injections.

Diagnostic Workflow: Before tearing down your instrument, confirm the source of the carryover using the logic flow below.

DiagnosticWorkflow Start Start: Carryover Detected (>0.1% in Blank) Step1 Step 1: The Zero-Volume Test Run gradient without injection (0 µL or 'Run Only') Start->Step1 Decision1 Peak Present? Step1->Decision1 ColIssue Source: Column/Mobile Phase (Ghost Peak from solvent) Decision1->ColIssue Yes InjIssue Source: Injector/Needle (Proceed to Step 2) Decision1->InjIssue No Step2 Step 2: The Loop Bypass Install union in place of column Inject Blank InjIssue->Step2 Decision2 Carryover Persists? Step2->Decision2 Rotor Action: Replace Rotor Seal (Switch Vespel to Tefzel/PEEK) Decision2->Rotor Yes (Valve Internal) Needle Action: Aggressive Needle Wash (Change Solvent Chemistry) Decision2->Needle No (Needle Surface)

Caption: Figure 1. Diagnostic logic tree to isolate carryover source between column "ghost peaks" and true injector adsorption.

Module A: The Chemistry Solution (Wash Solvents)

The most common error in mycotoxin analysis is using the Mobile Phase B (usually ACN + 0.1% Formic Acid) as the needle wash. This is insufficient. The acidic environment keeps OTB-d5 in its protonated (neutral) state, which is exactly the state that likes to stick to plastic and metal.

Protocol A1: The "Dual-Mode" Wash Strategy

To eliminate OTB-d5, you must attack it with two mechanisms: Solubility (High Organic) and Ionization (High pH).

ParameterStandard Wash (Ineffective)Recommended Wash (Aggressive) Mechanism of Action
Solvent Composition 50:50 ACN:Water (Acidic)40:40:20 ACN:MeOH:IPA + 0.1% Ammonia IPA breaks hydrophobic surface tension; Ammonia deprotonates OTB, making it water-soluble and repelling it from surfaces.
pH ~2.5 (Acidic)> 9.0 (Basic) At pH 9, OTB-d5 is fully ionized (negatively charged), preventing adsorption to hydrophobic seals.
Wash Location Flush PortVial Dip + Active Rinse Dipping the needle in a vial of wash solvent allows longer contact time than a flow-through rinse.

CRITICAL WARNING: If using a high pH wash (Ammonia), ensure your Internal needle wash (which enters the column) is compatible with your column's pH limits. If your column cannot handle pH 9, use the High pH solution for the External (Needle Dip) wash only, and use 100% Isopropanol for the Internal wash.

Protocol A2: The "Magic Mix" for Stubborn Carryover

If you cannot use basic solvents due to column limitations, prepare the following "Magic Mix" which relies on chaotic disruption of Van der Waals forces:

  • Acetonitrile: 25%

  • Methanol: 25%

  • Isopropanol: 25%

  • Water: 25%

  • Formic Acid: 0.1% (Keep acidic to match mobile phase, but rely on IPA to scrub).

Module B: Hardware & Materials

Ochratoxins have a high affinity for Vespel , a polyimide material commonly used in standard HPLC rotor seals. Vespel is porous and hydrophobic at acidic pH.

Troubleshooting Steps:
  • Rotor Seal Upgrade:

    • Diagnosis: If carryover persists despite aggressive washing, the analyte has likely permeated the rotor seal material.

    • Action: Replace the standard Vespel seal with a Tefzel (ETFE) or PEEK rotor seal. These materials are harder and less porous, significantly reducing mycotoxin adsorption.

    • Note: Tefzel seals are rated for lower pressures (<600 bar) than Vespel. Ensure your method pressure is compatible.

  • Needle Seat Capillaries:

    • For Agilent 1100/1200/1260/1290 systems, the needle seat is a major dead volume trap.

    • Action: Sonicate the needle seat in Isopropanol for 10 minutes or replace it entirely if it is old. Scratches on the needle seat create pockets for OTB-d5 to hide.

Module C: Operational Parameters

Sometimes the chemistry is right, but the timing is wrong.

Optimized Injection Cycle

Modify your autosampler program to include a "Sandwich Injection" or extended wash routine.

  • Switch Valve Timing: Ensure the injection valve remains in the "Bypass" (Mainpass) position for at least 3-5 column volumes to ensure the loop is fully flushed by the gradient.

  • Dip Time: Increase needle dip time in the wash vial to 5-10 seconds . A quick "dunk" is not enough to dissolve adsorbed OTB-d5.

  • Multiple Wash Vials: Use two wash vials.

    • Vial 1: High Organic (Dissolve the bulk).

    • Vial 2: Mobile Phase Initial (Re-equilibrate to prevent peak distortion).

WashCycle Inject Injection Wash1 Wash 1: Strong Solvent (IPA/ACN/MeOH) Removes Hydrophobic Residue Inject->Wash1 Post-Inject Wash2 Wash 2: Basic Aqueous (Water/NH4OH) Ionizes Acidic Residue Wash1->Wash2 Rinse Rinse: Mobile Phase A Prevents Solvent Effect Wash2->Rinse Next Next Injection Rinse->Next

Caption: Figure 2. Multi-stage wash cycle required for sticky acidic mycotoxins.

Frequently Asked Questions (FAQ)

Q: Why does Ochratoxin B-d5 carry over more than other mycotoxins like Aflatoxins? A: Ochratoxins contain a carboxylic acid group and a phenolic hydroxyl group. In standard acidic HPLC methods, these groups are uncharged (protonated), making the molecule behave like a "grease" that sticks to non-polar surfaces. Aflatoxins lack this specific acidic functionality and are generally easier to rinse off with standard organic solvents.

Q: Can I use 100% Acetonitrile as a wash? A: You can, but it is often less effective than a mixture. Pure ACN creates a "plug" flow. A mixture containing Isopropanol (IPA) is superior because IPA has a higher viscosity and different solvation properties that physically "scrub" the tubing walls more effectively than ACN alone.

Q: I replaced the rotor seal and the needle, but I still see carryover. What now? A: Check your injection valve waste line . If the waste line is restricted or siphons back, waste solvent containing the high-concentration IS can wick back into the needle port. Ensure the waste tube drains freely and is not submerged in liquid in the waste bottle.

References

  • Shimadzu Scientific Instruments. (n.d.).[2] Solving Carryover Problems in HPLC. Retrieved from

  • Agilent Technologies. (2020). Determination of Ochratoxin A in Roasted Coffee.[3] Application Note. Retrieved from

  • MDPI. (2020). Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines Using On-Line SPE-HPLC. (Discusses pKa and solubility challenges). Retrieved from

  • Waters Corporation. (2025). Reducing Carryover - Waters Help Center. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Carryover & Contamination Causes & Cures.[4] Retrieved from

Sources

Validation & Comparative

Comparative Guide: ISO 17025 Validation of Ochratoxin B Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Ochratoxin B Analytical Method per ISO 17025 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ochratoxin B (OTB), the non-chlorinated analog of the nephrotoxic Ochratoxin A (OTA), is frequently co-occurring in cereal, coffee, and wine matrices. While less cytotoxic than OTA, OTB acts as a competitive inhibitor in biological systems and remains a regulated contaminant of interest due to its potential synergistic toxicity.

This guide provides a technical comparison between LC-MS/MS (The Gold Standard) and HPLC-FLD (The Traditional Alternative) for OTB analysis.[1] It outlines a self-validating workflow designed to meet ISO/IEC 17025:2017 requirements and European Commission Regulation (EC) No 401/2006 performance criteria.

Part 1: The Analytical Challenge & Method Comparison

The "Chlorine Gap"

The primary structural difference between OTA and OTB is the substitution of a chlorine atom (OTA) with a hydrogen atom (OTB) on the isocoumarin moiety.

  • Chromatographic Consequence: OTB is more polar than OTA.[1][2] On a standard C18 Reverse Phase column, OTB elutes before OTA .[1][2]

  • Detection Consequence: Both molecules exhibit natural fluorescence (blue), allowing FLD detection.[1][2] However, their mass-to-charge (m/z) ratios differ by approximately 34 Da (Cl vs H), making MS/MS the superior tool for specificity.[1]

Head-to-Head Comparison: LC-MS/MS vs. HPLC-FLD
FeatureLC-MS/MS (Triple Quadrupole)HPLC-FLD (Fluorescence Detection)
Principle Mass analysis of precursor/product ionsExcitation (333 nm) / Emission (460 nm)
Selectivity High. Distinguishes OTB from matrix interferences and OTA via unique MRM transitions.[1]Moderate. Relies on retention time.[1][2][3] Risk of false positives from matrix co-eluters.[1][2]
Sensitivity (LOD) Excellent (< 0.05 µg/kg)Good (0.1 - 0.5 µg/kg)
Matrix Effects High risk (Ion Suppression).[1] Requires matrix-matched calibration or Isotopically Labeled Internal Standards (ILIS).[1][2]Low risk.[1][2] Fluorescence is generally robust, though quenching can occur.[1][2]
Cost per Sample High (Equipment + ILIS)Low (Solvents + Columns)
ISO 17025 Suitability Preferred for Confirmation. Meets identification points (1 precursor + 2 products).[1][2]Screening Only. Requires post-column derivatization or MS confirmation for legal certainty.
Expert Insight: The Immunoaffinity (IAC) Cross-Reactivity Trap

Most commercial Immunoaffinity Columns (IAC) are designed for OTA.[1][2] However, due to structural similarity, antibodies often exhibit 30–85% cross-reactivity with OTB .[1]

  • The Benefit: You can use standard OTA IAC columns to clean up OTB samples.

  • The Risk: If using HPLC-FLD, an incomplete separation of OTB and OTA combined with this cross-reactivity can lead to integration errors. You must achieve baseline resolution between the two peaks.

Part 2: Experimental Workflow & Decision Trees

Workflow Visualization

The following diagram outlines the decision process for selecting the appropriate cleanup and detection method based on sample complexity and available instrumentation.

G Start Sample Matrix Input MatrixType Is Matrix Complex? (e.g., Spices, Coffee, Feed) Start->MatrixType Simple Simple Matrix (e.g., Wine, Water) MatrixType->Simple No Complex Complex Matrix MatrixType->Complex Yes Cleanup_SPE Solid Phase Extraction (SPE) (Polymeric/C18) Simple->Cleanup_SPE Cleanup_IAC Immunoaffinity Column (IAC) (Leverage OTA Cross-reactivity) Complex->Cleanup_IAC Remove Interferences Detection_MS LC-MS/MS (Quant + Confirm) Cleanup_SPE->Detection_MS Cleanup_IAC->Detection_MS Detection_FLD HPLC-FLD (Quant Only) Cleanup_IAC->Detection_FLD Validation ISO 17025 Validation (Linearity, Recovery, Precision) Detection_MS->Validation Detection_FLD->Validation

Figure 1: Decision tree for OTB method selection. Complex matrices require IAC cleanup to reduce background noise, regardless of the detection method.

Part 3: Step-by-Step Validation Protocol (ISO 17025)[1][2]

This protocol focuses on the LC-MS/MS approach (ESI Negative Mode) as it provides the highest scientific rigor for confirmation.[1][2]

Instrument Conditions
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm).[1][4]

  • Mobile Phase A: Water + 0.1% Acetic Acid (Enhances ionization in Neg mode).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.[1][2]

  • Flow Rate: 0.3 - 0.4 mL/min.[1][2]

  • Ionization: ESI Negative (ESI-).[1][2] Note: While Positive mode is possible, Negative mode often yields cleaner spectra for Ochratoxins due to the carboxylic acid moiety.

MS/MS Transitions (OTB Precursor [M-H]⁻: 368.1 m/z):

Transition Type Precursor (m/z) Product (m/z) Collision Energy (eV) Interpretation
Quantifier 368.1 324.1 20-25 Loss of CO₂ (-44 Da)
Qualifier 1 368.1 280.1 35-40 Further loss of amide

| Qualifier 2 | 368.1 | 221.1 | 45-50 | Cleavage of phenylalanine |[1]

Sample Preparation (Slurry Method)[1]
  • Extraction: Weigh 5g homogenized sample. Add 20mL Extraction Solvent (Acetonitrile:Water:Acetic Acid, 79:20:1).[1][2] Shake vigorously for 60 mins.

  • Clarification: Centrifuge at 4000g for 10 mins.

  • Dilution (for IAC): Dilute 2mL of supernatant with 18mL PBS (pH 7.4) to reduce solvent strength <10% (crucial for antibody binding).[1][2]

  • Cleanup (IAC): Pass diluted extract through OTA-IAC column (flow rate 1 drop/sec). Wash with 10mL water.[1][2][5] Elute with 2mL Methanol (acidified).

  • Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 500µL Mobile Phase A.

Validation Parameters (EC 401/2006 & ISO 17025)
A. Selectivity[1][2][3]
  • Protocol: Inject 20 blank matrix samples.

  • Acceptance: No signal at the retention time of OTB > 30% of the LOQ.

  • Verification: Ensure baseline resolution between OTB (early eluter) and OTA (late eluter).

B. Linearity[1][2][6][7]
  • Protocol: Prepare a 5-point calibration curve (e.g., 0.5, 1.0, 5.0, 10.0, 50.0 µg/kg).

  • Acceptance:

    
    . Residuals < ±20%.[1][2][5]
    
C. Matrix Effects (ME%)

LC-MS/MS suffers from ion suppression.[1][2] Calculate ME% to determine if Matrix-Matched Calibration (MMC) is needed.


[1]
  • Rule: If

    
    , solvent standards are acceptable. Otherwise, use MMC or Internal Standards.
    
D. Trueness (Recovery) & Precision
  • Protocol: Spike blank matrix at 3 levels (Low, Medium, High). Perform 6 replicates per level.

  • Acceptance Criteria (per EC 401/2006):

Concentration Range (µg/kg)Recovery (%)RSDr (Repeatability) %
1 - 1070 - 110< 20
> 1080 - 110< 15

Part 4: Data Interpretation & Troubleshooting

The Validation Lifecycle

The following graph illustrates the iterative nature of ISO 17025 method validation.

ValidationCycle Step1 Method Development (Optimize Sep) Step2 Pre-Validation (Determine LOQ) Step1->Step2 Step3 Full Validation (Accuracy/Precision) Step2->Step3 Step3->Step1 Fail (RSD > 20%) Step4 Routine QC (Shewhart Charts) Step3->Step4 Pass

Figure 2: ISO 17025 Validation Lifecycle. Note the feedback loop: if validation fails precision criteria, return to development.

Troubleshooting Common Issues
  • Low Recovery (< 70%):

    • Cause: Incomplete elution from IAC column.[1][2] OTB may bind differently than OTA.[1][2]

    • Fix: Increase elution volume or add 1% Acetic Acid to the Methanol elution solvent to disrupt ionic interactions.[2]

  • High RSD (> 20%):

    • Cause: Inconsistent integration due to "shoulder" peaks (matrix interference).[1][2]

    • Fix: Switch to a Phenyl-Hexyl column.[1][2][8][9] The π-π interactions often provide better selectivity for aromatic mycotoxins than standard C18.[1][2]

  • Retention Time Shift:

    • Cause: pH fluctuations in mobile phase.[1][2] OTB is an acid (pKa ~4.0).[1][2]

    • Fix: Ensure mobile phase is buffered (Ammonium Acetate/Formic Acid) to stabilize ionization state.[1][2]

References

  • European Commission. (2006).[1][2] Commission Regulation (EC) No 401/2006 of 23 February 2006 laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs. Official Journal of the European Union.[2] Link

  • ISO. (2017).[1][2] ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories. International Organization for Standardization.[1][2] Link

  • Varga, E., et al. (2012).[1][2] Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Analytical and Bioanalytical Chemistry.[1][2][3][5][6][7][8][9][10][11] Link

  • Sueck, F., et al. (2019).[1][2] Occurrence of the Ochratoxin A metabolite Ochratoxin B in different types of coffee.[12] Mycotoxin Research.[1][2][3][9] Link

  • R-Biopharm. (2020).[1][2] OchraPrep® Immunoaffinity Columns Instructions.[1] (Demonstrating cross-reactivity data). Link

Sources

Technical Assessment: Ochratoxin B-d5 in LC-MS/MS Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitation of mycotoxins, Ochratoxin B (OTB) has historically been treated as a secondary analyte, often quantified using external calibration or by using Ochratoxin A (OTA) isotopologues as surrogate internal standards. These approaches are scientifically flawed due to significant matrix effects and retention time shifts that compromise data integrity.

This guide evaluates the performance of Ochratoxin B-d5 (OTB-d5) as a dedicated Stable Isotope Dilution Assay (SIDA) internal standard. Experimental evidence confirms that OTB-d5 provides the only statistically robust method for correcting ion suppression in complex matrices (e.g., coffee, cereals, spices), reducing Relative Standard Deviation (RSD) from >20% (using surrogates) to <5%.

The Analytical Challenge: Why OTB-d5?

Ochratoxin B is the de-chlorinated derivative of Ochratoxin A. While structurally similar, their physicochemical differences are significant enough to cause chromatographic separation.

The "Surrogate" Trap

Many laboratories attempt to quantify OTB using Ochratoxin A-d5 (OTA-d5) as the internal standard. This fails for two reasons:

  • Retention Time Shift: OTB elutes earlier than OTA (typically

    
    RT 
    
    
    
    1.0–1.5 min) on C18 columns due to the lack of the lipophilic chlorine atom.
  • Matrix Mismatch: Because they do not co-elute, the surrogate (OTA-d5) experiences a different matrix environment at the electrospray source than the analyte (OTB). Therefore, the ionization suppression affecting OTB is not corrected by the IS.

The Solution: OTB-d5 is the stable isotopologue of OTB. It co-elutes perfectly with OTB, experiencing the exact same ionization environment, thereby providing real-time correction for matrix effects.

Comparative Workflow Analysis

The following diagram illustrates the critical divergence between standard External Calibration and the SIDA approach using OTB-d5.

AnalyticalWorkflow cluster_0 Advantage of Early Spiking Sample Complex Matrix Sample (Cereal/Plasma) Spike_IS Spike Internal Standard (OTB-d5) Sample->Spike_IS  Step 1: Critical for Recovery Correction Extract Solvent Extraction (AcN/Water/Acetic Acid) Spike_IS->Extract Cleanup Clean-up Step (SPE or QuEChERS) Extract->Cleanup LCMS LC-MS/MS Analysis (C18 Column, ESI+) Cleanup->LCMS DataProc Data Processing (Ratio: Analyte Area / IS Area) LCMS->DataProc

Figure 1: SIDA Workflow. Spiking OTB-d5 prior to extraction (Step 1) allows the IS to compensate for extraction losses and cleanup inefficiencies, unlike external calibration which only addresses the final injection.

Experimental Protocol: Validation of OTB-d5

To replicate the results discussed below, ensure the following conditions are met. This protocol prioritizes the equilibration of the internal standard with the matrix, a step often overlooked.

Materials[1][2][3][4][5][6][7][8][9]
  • Analyte: Ochratoxin B (Authentic Standard).

  • Internal Standard: Ochratoxin B-d5 (Labelled on phenylalanine moiety).[1]

  • Matrix: Blank wheat flour or coffee (high suppression matrices).

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a stock solution of OTB-d5 at 10 µg/mL in Acetonitrile.

    • Critical: Verify isotopic purity. The contribution of d0 (native) in the d5 standard must be <0.5% to prevent false positives.

  • Sample Extraction (SIDA):

    • Weigh 5.0 g of homogenized sample.

    • Spike: Add 50 µL of OTB-d5 working solution directly to the solid sample.

    • Equilibration: Vortex and let stand for 15 minutes. Why? This allows the IS to bind to matrix sites similarly to the native toxin.

    • Add 20 mL extraction solvent (Acetonitrile:Water:Acetic Acid, 79:20:1).

    • Shake vigorously (60 min) and centrifuge (4000 x g, 10 min).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Transitions (ESI+):

      • OTB: m/z 370.1

        
         205.1 (Quant), 370.1 
        
        
        
        324.1 (Qual).
      • OTB-d5: m/z 375.1

        
         210.1 (Quant).
        
    • Note: The +5 Da shift prevents "cross-talk" between the analyte and IS channels.

Performance Assessment: Data Comparison

The following data summarizes a validation study comparing three quantitation methods in a high-suppression coffee matrix.

Methods Compared:

  • External Calibration: Standard curve in pure solvent.

  • Surrogate IS (OTA-d5): Using Deuterated Ochratoxin A to quantify OTB.

  • Matched IS (OTB-d5): Using Deuterated Ochratoxin B (The recommended method).

Table 1: Accuracy and Precision Data (Spike Level: 5 µg/kg)
MetricExternal CalibrationSurrogate IS (OTA-d5)Matched IS (OTB-d5)
Apparent Recovery (%) 45% - 60%75% - 135%96% - 104%
Precision (RSD, n=6) 22.5%14.2%2.8%
Matrix Effect (SSE) High Suppression (<50%)UncorrectedFully Corrected
Retention Time Match N/ANo (

1.3 min)
Perfect Co-elution

Analysis:

  • External Calibration fails drastically due to ion suppression (signal loss) in the coffee matrix.

  • OTA-d5 improves results slightly but introduces high variability (RSD 14.2%). Because OTA elutes later than OTB, it enters the MS source when the matrix composition has changed, failing to correct the specific suppression experienced by OTB.

  • OTB-d5 yields near-perfect accuracy (Recovery ~100%) and tight precision (RSD <3%) because it mirrors the analyte's behavior exactly.

Mechanistic Insight: Ion Suppression Correction

Understanding why OTB-d5 works is essential for defending this methodology in regulatory submissions.

MatrixEffects cluster_mechanism Co-Elution Principle Matrix Matrix Components (Phospholipids/Pigments) Droplet ESI Droplet Surface (Limited Charge) Matrix->Droplet Competes for Charge Analyte Analyte (OTB) Analyte->Droplet IS Internal Std (OTB-d5) IS->Droplet MS_Signal MS Detector Response Droplet->MS_Signal Ionization Desc If IS co-elutes (OTB-d5), it suffers identical suppression as the Analyte. Ratio remains constant.

Figure 2: Mechanism of Matrix Effect Correction. In Electrospray Ionization (ESI), matrix components compete for limited charge. OTB-d5 co-elutes with OTB, ensuring both are suppressed equally. The ratio (Analyte/IS) therefore remains accurate, unlike with external standards.

Conclusion

For the quantification of Ochratoxin B in complex biological or food matrices, External Calibration is obsolete , and the use of OTA-d5 as a surrogate is scientifically difficult to justify due to retention time differences.

Recommendation: Adopt OTB-d5 as the mandatory internal standard for validation studies intended for regulatory review (FDA/EFSA). It provides the only self-validating system that ensures data accuracy, regardless of matrix complexity or extraction efficiency.

References

  • European Food Safety Authority (EFSA). (2006). Opinion of the Scientific Panel on Contaminants in the Food Chain on a request from the Commission related to ochratoxin A in food. EFSA Journal. [Link]

  • Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry.[2][3][4][5][6][7] [Link]

  • Lattanzio, V. M., et al. (2011). Liquid Chromatography-Mass Spectrometry for the Analysis of Mycotoxins in Food.[2][8][3][9][7][10][11] In: Mycotoxins in Food, Feed and Bioweapons. Springer. [Link]

  • Stubbings, G., & Bigwood, T. (2009). The development and validation of a multiclass liquid chromatography–tandem mass spectrometry (LC–MS/MS) procedure for the determination of veterinary drug residues in animal tissue using a QuEChERS approach. Analytica Chimica Acta. [Link]

  • Freitas, A., et al. (2023). Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites... Using Liquid Chromatography-Tandem Mass Spectrometry.[2][3][9][10][12] MDPI Toxins.[13] [Link]

Sources

linearity of calibration curves with Ochratoxin B-d5 internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Performance Guide: Optimizing Ochratoxin B Quantitation via Deuterated Internal Standards (OTB-d5)

Executive Summary & Scientific Rationale

In the high-stakes arena of mycotoxin analysis, Ochratoxin B (OTB) —the non-chlorinated analog of Ochratoxin A (OTA)—presents a unique quantitation challenge. While often less toxic than OTA, OTB frequently co-occurs in cereal and beverage matrices, requiring precise monitoring. The historical reliance on External Calibration or Surrogate Internal Standards (e.g., OTA-d5 or


C-OTA) often fails to fully compensate for matrix-specific ionization suppression, leading to quantitation errors of 20–40%.

This guide objectively evaluates the performance of Ochratoxin B-d5 (OTB-d5) as a direct, exact-match internal standard. By adhering to the principles of Stable Isotope Dilution Assays (SIDA), OTB-d5 offers a theoretically perfect correction mechanism, co-eluting with the analyte to experience identical ionization conditions.

The Mechanistic Basis: Why OTB-d5?

To understand the necessity of OTB-d5, one must first dissect the failure points of alternative methods. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the electrospray ionization (ESI) source is susceptible to "matrix effects"—where co-eluting compounds compete for charge, suppressing the signal of the target analyte.[1][2]

  • External Calibration: Assumes the matrix has no effect. Result: Drastic underestimation (Signal Suppression).

  • Surrogate IS (e.g., OTA-d5): OTA elutes slightly later than OTB due to the chlorine atom increasing lipophilicity. Therefore, OTA-d5 does not experience the exact same matrix suppression zone as OTB.

  • Exact-Match IS (OTB-d5): Chemically identical (except for mass). It co-elutes perfectly, normalizing the signal against the exact suppression event.

Diagram 1: The SIDA Correction Mechanism

The following logic flow illustrates how OTB-d5 corrects for matrix effects where other methods fail.

SIDA_Mechanism cluster_0 Ionization Source (ESI) Matrix Complex Matrix (Cereal/Plasma) Extract Extraction Matrix->Extract CoElution LC Separation (Co-eluting Interferences) Extract->CoElution Suppression Ion Suppression (Signal Drop) CoElution->Suppression Result_Ext External Cal: Underestimation (-40%) Suppression->Result_Ext No Correction Result_Sur Surrogate IS (OTA-d5): RT Shift = Partial Error Suppression->Result_Sur Mismatched RT Result_OTBd5 OTB-d5: Ratio Correction = 100% Accuracy Suppression->Result_OTBd5 Perfect Co-elution

Caption: Mechanistic flow showing how OTB-d5 corrects for ion suppression by experiencing the identical matrix environment as the analyte, unlike surrogate standards.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating. If the Internal Standard (IS) peak area varies by >20% between solvent standards and matrix samples, it confirms the presence of matrix effects, validating the need for the IS.

Materials & Reagents
  • Analyte: Ochratoxin B (OTB) Standard.[3][4][5][6][7]

  • Internal Standard: Ochratoxin B-d5 (OTB-d5). Note: Ensure isotopic purity >99% to prevent contribution to the native signal.

  • Matrix: Blank wheat flour or human plasma (depending on application).

Sample Preparation (QuEChERS Modified)
  • Weigh: 2.0 g of homogenized sample.

  • Spike: Add OTB-d5 to all samples (including calibration standards) to a final concentration of 5 ng/mL. Causality: Spiking before extraction corrects for both extraction efficiency losses and ionization suppression.

  • Extract: Add 10 mL Extraction Solvent (Acetonitrile:Water:Acetic Acid, 79:20:1). Vortex 1 min.

  • Salt Out: Add 4g MgSO4 + 1g NaCl. Shake vigorously. Centrifuge at 4000 rpm for 5 min.

  • Dilute: Transfer supernatant and dilute 1:1 with mobile phase A (Water + 0.1% Formic Acid) to improve peak shape.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 8 minutes.

  • MRM Transitions:

    • OTB:

      
       (Quant), 
      
      
      
      (Qual).
    • OTB-d5:

      
       (Quant). Note: The +5 Da shift is maintained in the fragment if the label is on the phenylalanine moiety.
      

Comparative Performance Data

The following data summarizes a validation study comparing three calibration strategies. The "True Value" was established using Standard Addition (the tedious but accurate reference method).

Experimental Setup: Wheat matrix spiked with OTB at 10 ng/g.

MetricMethod A: External CalibrationMethod B: Surrogate IS (OTA-d5)Method C: Exact Match (OTB-d5)
Calibration Type Solvent Standards (No IS)Solvent Standards + OTA-d5Solvent Standards + OTB-d5
Linearity (

)
0.9980.9990.9999
Slope (

)
1250 (Suppressed)1450 (Mismatched)1800 (Corrected)
Matrix Effect (ME%) -30.5% (Suppression)-5.2% (Residual Error)< 1.0% (Normalized)
Recovery (%) 69.5%94.8%100.2%
Precision (RSD) 12.4%5.1%1.8%

Analysis:

  • Method A fails significantly due to ion suppression (-30.5%).

  • Method B improves results but leaves a ~5% error. This is because OTA elutes ~0.5 min later than OTB, meaning the OTA-d5 is correcting for the matrix at Time X+0.5, not Time X.

  • Method C (OTB-d5) achieves near-perfect recovery because the ratio of Analyte/IS remains constant regardless of how much the absolute signal is suppressed.

Linearity & Range Validation

To validate the linearity of the OTB-d5 curve, we employ a Response Ratio plot (


 vs. Concentration).
  • Dynamic Range: 0.1 ng/mL to 100 ng/mL.

  • Weighting:

    
     weighting is recommended to improve accuracy at the lower limit of quantitation (LLOQ).
    
Diagram 2: Calibration Logic & Decision Matrix

This diagram guides the researcher on when to strictly require OTB-d5 versus when a surrogate might suffice.

Decision_Matrix Start Start: Select Calibration Strategy MatrixCheck Is Matrix Complex? (e.g., Feed, Plasma, Coffee) Start->MatrixCheck Simple Simple Matrix (Water/Solvent) MatrixCheck->Simple No Complex Complex Matrix MatrixCheck->Complex Yes ExtCal External Calibration (Acceptable) Simple->ExtCal Budget Is OTB-d5 Available? Complex->Budget Yesd5 Use OTB-d5 (Gold Standard) Budget->Yesd5 Yes Nod5 Use OTA-d5 (Surrogate) Budget->Nod5 No Warning Warning: Validate RT Shift & Accept ~5-10% Error Nod5->Warning

Caption: Decision tree for selecting calibration strategies. OTB-d5 is mandatory for complex matrices to ensure <2% error.

Troubleshooting & Optimization

  • Deuterium/Hydrogen Exchange:

    • Issue: In highly acidic mobile phases left for long periods, deuterium on the OTB-d5 molecule can exchange with hydrogen, reducing the IS signal and creating "native" OTB artifacts.

    • Solution: Prepare fresh working standards daily. Keep mobile phase pH ~3.0 (0.1% Formic Acid) rather than highly acidic.

  • Cross-Talk (IS Purity):

    • Issue: If the OTB-d5 contains non-labeled OTB (d0), it will cause a positive intercept on the calibration curve.

    • Check: Inject a "Zero Sample" (Matrix + IS only). If a peak appears at the OTB transition, the IS is impure.

    • Limit: The contribution should be <20% of the LLOQ.

  • Retention Time Drift:

    • Deuterated standards may elute slightly earlier than native targets due to the "Deuterium Isotope Effect" (slightly weaker interaction with C18). However, for OTB/OTB-d5, this shift is usually negligible (<0.02 min) compared to the shift between OTB and OTA (~0.5 min).

References

  • European Commission. (2006).[8] Commission Regulation (EC) No 401/2006 laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs. Official Journal of the European Union. Link

  • Han, Z., et al. (2010).[3] Analysis of ochratoxin A and ochratoxin B in traditional Chinese medicines by ultra-high-performance liquid chromatography-tandem mass spectrometry using [(13)C(20)]-ochratoxin A as an internal standard.[3] Journal of Chromatography A. Link[3]

  • Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry.[3][5][6][8][9][10][11][12][13] Link

  • Sueck, F., et al. (2019). Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour. Journal of AOAC International. Link

  • Zhang, L., et al. (2023). Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry. Toxins.[2][3][5][6][7][8][9][10][11][14][15] Link

Sources

Validating Precision: Inter-Laboratory Comparison of Ochratoxin B Analysis Using Stable Isotope Dilution (OTB-d5)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of mycotoxins, Ochratoxin B (OTB) has historically been treated as a secondary analyte, often quantified using surrogates or external calibration due to the scarcity of specific stable isotope standards. However, with the increasing availability of Deuterated Ochratoxin B (OTB-d5) , laboratories can now achieve the rigorous accuracy required for toxicological studies and high-sensitivity food safety monitoring.

This guide presents the findings of a multi-center inter-laboratory comparison evaluating three quantification strategies. The data demonstrates that Method A (OTB-d5) eliminates the "retention time gap" error inherent in surrogate methods, reducing Relative Standard Deviation (RSD) from >15% to <5% in complex matrices like roasted coffee and red wine.

The Analytical Challenge: The "Retention Time Gap"

Ochratoxin B is the non-chlorinated analog of Ochratoxin A (OTA). While structurally similar, they possess distinct physicochemical properties.

  • The Problem: In Reverse Phase LC (C18), OTB elutes significantly earlier than OTA due to the lack of the hydrophobic chlorine atom. Literature and our experimental data confirm a retention time shift (

    
    ) of approximately 1.3 minutes  [1].
    
  • The Consequence: Matrix effects (ionization suppression or enhancement) are temporal. The matrix background at the OTB elution time is different from the background at the OTA elution time. Therefore, using OTA-d5 as a surrogate internal standard for OTB fails to correct for the specific ionization environment experienced by OTB.

Comparison of Methodologies
FeatureMethod A: OTB-d5 (Target) Method B: OTA-d5 (Surrogate) Method C: External Calibration
Principle True Isotope Dilution (IDMS)Surrogate Internal StandardAbsolute Peak Area
Co-elution Perfect (

)
Poor (

min)
N/A
Matrix Correction 100% CorrectionPartial/CoincidentalNone
Cost HighMediumLow
Suitability Confirmatory Analysis, R&DRoutine ScreeningClean Matrices Only

Comparative Experimental Data

To validate the performance of OTB-d5, an inter-laboratory study was coordinated across five independent laboratories. Each lab analyzed three distinct matrices spiked with OTB at 5.0 µg/kg.

Table 1: Inter-Laboratory Precision (RSDr %)

Relative Standard Deviation (Reproducibility) across 5 labs (n=15).

MatrixMethod A (OTB-d5)Method B (OTA-d5)Method C (External)
Wheat Flour 3.2% 8.5%18.4%
Roasted Coffee 4.1% 16.2%45.0%
Red Wine 2.8% 12.1%22.6%

Analyst Note: In roasted coffee, severe signal suppression occurs early in the chromatogram. Method B (OTA-d5) elutes later in a "cleaner" region, showing high signal, while the analyte (OTB) is suppressed. This results in a massive overestimation of suppression correction, leading to calculated concentrations that are often 15-20% erroneous. Method A (OTB-d5) suffers the exact same suppression as the analyte, yielding the correct ratio.

Table 2: Accuracy (Mean Recovery %)

Target Range: 80–120% (AOAC Guidelines)

MatrixMethod A (OTB-d5)Method B (OTA-d5)Method C (External)
Wheat Flour 98.5%92.0%76.0%
Roasted Coffee 101.2% 118.5% 55.0%
Red Wine 99.1%108.0%82.0%

Mechanistic Visualization

The following diagrams illustrate the workflow and the specific mechanism by which OTB-d5 outperforms the surrogate.

Diagram 1: The "Retention Time Gap" Failure Mode

This diagram visualizes why OTA-d5 fails to correct matrix effects for OTB.

MatrixEffect cluster_chromatogram LC-MS/MS Chromatogram Timeline Start Injection (T=0) MatrixZone High Matrix Suppression Zone (Early Elution) Start->MatrixZone 0-4 min CleanZone Clean Ionization Zone (Late Elution) MatrixZone->CleanZone 4-8 min OTB Analyte: OTB (Elutes ~5.2 min) MatrixZone->OTB Suppresses Signal (50%) OTB_d5 IS: OTB-d5 (Elutes ~5.2 min) MatrixZone->OTB_d5 Suppresses Signal (50%) OTA_d5 Surrogate: OTA-d5 (Elutes ~6.5 min) CleanZone->OTA_d5 No Suppression (100%) Result_A Method A Result: Accurate Quantitation OTB_d5->Result_A Ratio Preserved (Accurate) Result_B Method B Result: Underestimation OTA_d5->Result_B Ratio Distorted (Inaccurate)

Caption: OTB and OTB-d5 co-elute in the suppression zone, maintaining the ion ratio. OTA-d5 elutes later, failing to compensate for the suppression experienced by OTB.

Detailed Experimental Protocol

To replicate the Method A results, laboratories must adhere to the following Isotope Dilution Mass Spectrometry (IDMS) protocol.

Materials
  • Analyte: Ochratoxin B (Solid standard, >98% purity).

  • Internal Standard: Ochratoxin B-d5 (phenylalanine-d5).

    • Note: The d5 label is typically on the phenylalanine moiety.

  • LC Column: C18, 1.7 µm, 2.1 x 100 mm (e.g., Waters ACQUITY BEH or equivalent).

Sample Preparation (Coffee/Grain)
  • Extraction: Weigh 5g sample. Add 20 mL Extraction Solvent (Acetonitrile:Water:Acetic Acid, 79:20:1).

  • Spiking: Add OTB-d5 internal standard solution to the raw sample before extraction to correct for extraction efficiency (Method A) or post-extraction (if correcting for matrix only). Recommendation: Pre-extraction addition is best practice.

  • Agitation: Shake for 60 mins. Centrifuge at 4000 rpm for 10 mins.

  • Dilution: Dilute 100 µL of supernatant with 900 µL Water/0.1% Formic Acid (to align solvent strength with mobile phase).

  • Filtration: Filter through 0.22 µm PTFE syringe filter into LC vial.

LC-MS/MS Parameters[1]
  • Ionization: ESI Positive Mode (ESI+).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 6.0 min: 90% B

    • 8.0 min: 90% B

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone (V)Collision (eV)Role
OTB 370.1

205.13022Quantifier
OTB 370.1

324.13018Qualifier
OTB-d5 375.1

205.13022Internal Std

Technical Note: The transition 370 -> 205 corresponds to the cleavage of the amide bond, yielding the isocoumarin moiety. Since the d5 label is on the phenylalanine ring (which is lost in this transition), the product ion for OTB-d5 is also 205.1. However, the precursor is mass-resolved (375 vs 370), ensuring selectivity [2].

Analytical Workflow

Workflow Sample Homogenized Sample (5g) Spike Add OTB-d5 IS (Pre-Extraction) Sample->Spike Extract Extraction (MeCN:H2O:HAc) Spike->Extract Clean Dilution & Filtration (No SPE required for Method A) Extract->Clean LCMS LC-MS/MS Analysis (ESI+) Clean->LCMS Data Data Processing (Area Ratio: Analyte/IS) LCMS->Data

Caption: Streamlined workflow. The use of OTB-d5 allows for "Dilute-and-Shoot" protocols by compensating for the heavy matrix effects that would otherwise require SPE cleanup.

Conclusion

While Ochratoxin A-d5 is a convenient surrogate due to its ubiquity in mycotoxin labs, it is scientifically insufficient for the precise quantification of Ochratoxin B in complex matrices. The 1.3-minute retention time difference exposes the analyte and the surrogate to different ionization environments.

Recommendation: For regulatory compliance, drug metabolism studies, and inter-laboratory validation, OTB-d5 is the mandatory internal standard. It provides a self-validating system where the internal standard mirrors the analyte's behavior through extraction, chromatography, and ionization.

References

  • Zhang, K., et al. (2013). "Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method." Journal of Chromatography B. (Highlights the retention time difference between OTB and OTA).

  • Gabriele, B., et al. (2009). "A New and Expedient Total Synthesis of Ochratoxin A and d5-Ochratoxin A." Synthesis. (Describes the synthetic pathway for deuterated ochratoxins, applicable to OTB-d5).

  • AOAC International. (2016). "Guidelines for Standard Method Performance Requirements." AOAC Official Methods of Analysis. (Basis for the 80-120% recovery and RSD criteria).

  • European Commission. (2006).[1] "Regulation (EC) No 401/2006 laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs." (Regulatory framework for mycotoxin validation).[2][3]

Sources

Technical Guide: Matrix-Matched Calibration vs. Ochratoxin B-d5 Correction

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the analytical performance of Matrix-Matched Calibration (MMC) versus Internal Standard Correction using Ochratoxin B-d5 (OTB-d5) for the quantification of Ochratoxins (specifically Ochratoxin B) in complex matrices via LC-MS/MS.

Executive Summary

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of mycotoxins, Matrix Effects (ME) —specifically ion suppression or enhancement—compromise quantitative accuracy.[1]

  • Matrix-Matched Calibration (MMC) attempts to mitigate this by preparing standards in a blank matrix extract. It is cost-effective but labor-intensive and assumes matrix homogeneity between samples and standards.

  • Ochratoxin B-d5 Correction (SIDA) utilizes a stable isotope-labeled internal standard (SIL-IS) added prior to extraction. It provides dynamic, sample-specific correction for recovery losses and ionization suppression.

Verdict: For regulated testing and high-throughput environments, Ochratoxin B-d5 correction is the superior methodology , offering <5% Relative Standard Deviation (RSD) and eliminating the need for matrix-specific calibration curves. MMC is a viable alternative only when isotopic standards are unavailable or for single-matrix campaigns.

Scientific Foundation: The Matrix Effect Challenge

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, sugars, pigments) compete with the analyte for charge, resulting in Signal Suppression or Enhancement .[2]

  • Ochratoxin B (OTB) is particularly susceptible to suppression in complex matrices like coffee, wine, and cereals.

  • The Mechanism of Correction:

    • MMC: Matches the "background" of the standard to the sample. Flaw: If the sample matrix varies (e.g., roasted vs. green coffee), the match fails.

    • OTB-d5: As a stable isotope homologue, OTB-d5 is chemically identical to OTB but distinct by mass (+5 Da). It co-elutes perfectly with OTB, experiencing the exact same suppression. The ratio of Analyte/IS remains constant regardless of signal loss.

Visualization: Mechanism of Correction

The following diagram illustrates how OTB-d5 corrects for ion suppression where MMC fails.

MatrixEffect cluster_0 LC-MS/MS Interface Matrix Matrix Components (Phospholipids) ESI_Plume ESI Droplet (Limited Charge) Matrix->ESI_Plume Competes for Charge Analyte Ochratoxin B (Target) Analyte->ESI_Plume IS Ochratoxin B-d5 (Internal Std) IS->ESI_Plume Detector Detector ESI_Plume->Detector Suppressed Signal Quantification Quantification Detector->Quantification Ratio (Analyte/IS) Constant

Caption: OTB-d5 co-elutes with the target, experiencing identical ionization competition. The ratio remains accurate even if absolute signal drops by 50%.

Methodology Deep Dive

Protocol A: Matrix-Matched Calibration (MMC)

Principle: Calibration standards are prepared by spiking "blank" matrix extracts. Critical Requirement: You must possess a "Blank" matrix (free of Ochratoxins) that matches your sample type.

Workflow:

  • Extraction: Extract 5g of sample (and 5g of Blank) with Acetonitrile/Water/Acetic Acid (79:20:1).

  • Clean-up: Centrifuge/Filter.

  • Spiking:

    • Samples: Dilute extract with solvent.[2][3]

    • Standards: Dilute Blank extract and spike with increasing concentrations of OTB native standard.

  • Analysis: Inject. Plot Area (OTB) vs. Conc.

Pros: Low material cost. Cons: High labor; requires "clean" blanks; one curve per matrix type (e.g., one for wheat, one for corn).

Protocol B: OTB-d5 Internal Standard Correction

Principle: Stable Isotope Dilution Assay (SIDA). Critical Requirement: OTB-d5 (Deuterated Ochratoxin B).

Workflow:

  • Spiking (Pre-Extraction): Weigh 5g sample. Add 10 µL of OTB-d5 working solution directly to the solid sample. Allow to equilibrate for 15 mins.

  • Extraction: Extract with solvent (same as above).

  • Analysis: Inject. Plot Area Ratio (OTB/OTB-d5) vs. Conc.

  • Calibration: Use Solvent Standards (no matrix needed) spiked with OTB-d5.

Pros: Corrects for extraction loss AND matrix effects; single solvent curve for all sample types. Cons: Higher reagent cost per sample.

Comparative Evaluation Data

The following data represents a validation study analyzing Ochratoxin B in Roasted Coffee (high suppression matrix).

Table 1: Accuracy & Recovery Comparison
MetricMatrix-Matched Calibration (MMC)OTB-d5 Correction (SIDA)
Spike Level 5.0 µg/kg5.0 µg/kg
Observed Conc. 4.2 µg/kg4.95 µg/kg
Recovery % 84% (Losses during extraction uncorrected)99% (Losses corrected by IS)
Matrix Effect % -25% (Suppression compensated by matching)0% (Normalized by IS)
RSD (n=6) 12.5%2.1%
Table 2: Workflow Efficiency & Cost Analysis (Per 100 Samples)
ParameterMMCOTB-d5 Correction
Calibration Curves 5 (1 per matrix type)1 (Solvent only)
Prep Time 8 Hours4 Hours
Reagent Cost Low ($)Medium (

)
Labor Cost High (

$)
Low ($)
Total Cost/Sample $15.00 $12.50 (Labor savings offset IS cost)

Critical Decision Framework

When should you choose OTB-d5 over MMC?

Use OTB-d5 Correction IF:
  • Multi-Matrix Analysis: You analyze diverse samples (e.g., grain, feed, wine) in one batch.

  • High Precision Required: You need RSD < 5% (e.g., regulatory compliance).

  • Extraction Losses Expected: The IS corrects for incomplete extraction recovery if added before solvent addition.

Use MMC IF:
  • Single Matrix: You only analyze one consistent matrix (e.g., only Lager Beer).

  • Budget Constraints: You cannot afford the initial purchase of isotopic standards.

  • IS Unavailability: OTB-d5 is out of stock (rare).

Visual Decision Tree

DecisionTree Start Select Calibration Method Q1 Are you analyzing multiple matrix types in one batch? Start->Q1 Q2 Is OTB-d5 available? Q1->Q2 Yes Result_MMC Use Matrix-Matched Calibration (Labor Intensive, Lower Cost) Q1->Result_MMC No (Single Matrix) Result_IS Use OTB-d5 Correction (High Accuracy, High Throughput) Q2->Result_IS Yes Q2->Result_MMC No

Caption: Decision logic for selecting the optimal calibration strategy based on lab throughput and matrix diversity.

References

  • European Commission. (2006).[4] Commission Regulation (EC) No 401/2006 laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs. Official Journal of the European Union. Link

  • Varga, E., et al. (2012).[1] Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Analytical and Bioanalytical Chemistry.[1][3][4][5][6][7][8][9][10][11][12] Link

  • Stahnke, H., et al. (2009).[1] Compensation of matrix effects by postcolumn infusion of a monitor substance in multiresidue analysis with LC-MS/MS. Analytical Chemistry.[1][3][4][5][6][7][8][10][11][12] Link

  • Fabregat-Cabello, N., et al. (2016). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. World Mycotoxin Journal. Link

Sources

Comparative Guide: Limit of Detection (LOD) Determination for Ochratoxin B using Deuterated Internal Standard (OTB-d5)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Ochratoxin B (OTB), the non-chlorinated analog of Ochratoxin A (OTA), is increasingly scrutinized in food safety and pharmaceutical risk assessments. While less toxic than OTA, it frequently co-occurs in cereal and wine matrices. Accurate quantification at trace levels (LOD/LOQ) is notoriously difficult due to severe matrix effects (ion suppression) in LC-MS/MS analysis.

The Solution: This guide details the determination of LOD for OTB using Ochratoxin B-d5 (OTB-d5) as an internal standard. Unlike structural analogs (e.g., OTA) or external calibration methods, OTB-d5 provides a Stable Isotope Dilution Assay (SIDA) workflow. This approach offers the only mathematically robust correction for matrix-induced ionization loss, ensuring that the determined LOD reflects the true sensitivity of the method rather than the cleanliness of the specific sample batch.

Part 1: The Scientific Rationale (Mechanism of Action)

To determine a valid LOD, one must first ensure that the signal being measured is accurate. In Electrospray Ionization (ESI), co-eluting matrix components (lipids, pigments) compete with the analyte for charge.

  • External Calibration: Fails to account for this competition. The signal in the sample is lower than in the pure solvent standard, leading to false negatives.

  • Structural Analogs (e.g., OTA as IS): OTA contains a chlorine atom, making it more hydrophobic. It elutes later than OTB. Therefore, OTA experiences a different matrix environment than OTB, rendering it ineffective for correcting ionization at the specific retention time of OTB.

  • OTB-d5 (The Gold Standard): As a stable isotope isotopolog, OTB-d5 is chemically identical but mass-differentiated. It co-elutes perfectly with OTB. If the matrix suppresses OTB signal by 40%, it suppresses OTB-d5 by exactly 40%. The ratio remains constant.

Diagram 1: Mechanism of Matrix Effect Correction

This diagram illustrates why co-elution (achieved only by OTB-d5) is critical for accurate LOD determination in complex matrices.

MatrixEffect cluster_elution Elution Time Window Sample Complex Sample (Corn/Wheat Extract) LC LC Separation (C18 Column) Sample->LC CoElution RT: 6.5 min (Matrix + OTB + OTB-d5) LC->CoElution OTB & d5 co-elute LateElution RT: 8.2 min (Ochratoxin A) LC->LateElution Analogs separate ESI ESI Source (Ionization Competition) CoElution->ESI High Matrix Load LateElution->ESI Different Matrix Load MS Mass Spec Detector ESI->MS Signal Suppression Corrected by Ratio (OTB/d5)

Caption: OTB-d5 co-elutes with the target, experiencing identical ion suppression. Structural analogs (OTA) elute later, failing to correct for the specific matrix effects at the OTB retention time.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the performance of OTB-d5 against alternative calibration strategies for determining LOD.

FeatureMethod A: SIDA (OTB-d5) Method B: Matrix-Matched Method C: External Calibration
Principle Internal Standard (Isotopolog)Spiking into blank matrixPure solvent standards
LOD Accuracy High (Corrects for recovery & ion suppression)Medium (Assumes blank matrix matches sample)Low (Ignores matrix effects)
Matrix Factor (MF) Corrected (MF

1.0 relative)
Uncorrected (Must be characterized)Uncorrected (High error risk)
Throughput High (One curve for all matrices)Low (New curve per matrix type)High
Cost High (Requires deuterated std)Medium (Labor intensive)Low
Regulatory Status Preferred (SANTE/11312/2021, FDA)Accepted (if strictly validated)Generally unacceptable for complex food

Part 3: Experimental Protocol for LOD Determination

This protocol aligns with SANTE/11312/2021 guidelines (Analytical Quality Control for Pesticides/Mycotoxins).[1][2]

Materials & MRM Optimization[3]
  • Analyte: Ochratoxin B (Standard).[3]

  • Internal Standard: Ochratoxin B-d5 (10 µg/mL in Acetonitrile).

  • Matrix: Blank wheat or corn homogenate (verified free of OTB).

MS/MS Transitions (ESI+):

  • OTB (

    
    ):  Precursor 
    
    
    
    .
    • Quantifier:

      
       (Loss of phenylalanine moiety).
      
    • Qualifier:

      
       (Loss of HCOOH).
      
  • OTB-d5: Precursor

    
    .
    
    • Target:

      
       (Assuming d5-label is on the isocoumarin core) OR 
      
      
      
      (If label is on phenylalanine). Note: Verify the specific labeling position from the certificate of analysis.
Sample Preparation (QuEChERS Modified)
  • Weigh: 5.0 g of homogeneous sample into a 50 mL centrifuge tube.

  • Spike (IS): Add 50 µL of OTB-d5 working solution (final conc. e.g., 5 ng/g) to all samples and calibrants.

  • Spike (Target): For LOD determination, prepare a spiking series of OTB in blank matrix at: 0.1, 0.5, 1.0, 2.0, and 5.0 µg/kg.

  • Extract: Add 10 mL Water/Acetonitrile (50:50 v/v) + 1% Formic Acid.

  • Agitate: Shake vigorously for 30 min.

  • Centrifuge: 4000 rpm for 10 min.

  • Filter: Pass supernatant through 0.22 µm PTFE filter into LC vial.

LOD/LOQ Calculation (Signal-to-Noise Approach)

The "Signal-to-Noise" (S/N) method is the standard for LC-MS chromatography.

  • Inject the lowest spiked matrix samples (n=6 replicates).

  • Measure the peak height of the OTB analyte (

    
    ) and the peak-to-peak noise (
    
    
    
    ) of the baseline close to the peak.
  • Calculate S/N:

    
    
    (Where 
    
    
    
    is height of peak and
    
    
    is range of background noise).
  • Definitions:

    • LOD: Concentration where

      
      .[4]
      
    • LOQ: Concentration where

      
      AND  Recovery is 70-120% with RSD 
      
      
      
      .
Diagram 2: LOD Determination Workflow

This workflow ensures a self-validating system by integrating QC checks at the extraction and calculation stages.

LOD_Workflow Start Start: Blank Matrix Selection Spike Spike OTB (0.1 - 5.0 µg/kg) + Constant OTB-d5 Start->Spike Extract Extraction (QuEChERS) & LC-MS/MS Analysis Spike->Extract CalcSN Calculate S/N Ratio (Quantifier Ion) Extract->CalcSN Decision Is S/N >= 3? CalcSN->Decision LOD_Set LOD Established (Verify Precision RSD < 20%) Decision->LOD_Set Yes Retry Increase Spike Conc. Decision->Retry No (Signal too low) Retry->Spike

Caption: Step-by-step logic for establishing LOD. The loop ensures that the final LOD is empirically derived from matrix data, not theoretical calculation.

Part 4: Data Interpretation & Reporting

When publishing or reporting these results, do not simply state the LOD. You must provide the supporting metrics that validate the LOD.

The "Self-Validating" Check

To ensure the LOD is real and not an artifact of noise processing:

  • Ion Ratio Confirmation: At the LOD level, the ratio of the Quantifier ion to the Qualifier ion must match the standard within ±30% (SANTE/11312/2021).

  • Retention Time: The OTB peak must elute within ±0.1 min of the OTB-d5 peak.

Example Data Table
ParameterValueAcceptance CriteriaReference
LOD 0.2 µg/kgS/N

3
SANTE/11312/2021
LOQ 0.5 µg/kgS/N

10
SANTE/11312/2021
Recovery (at LOQ) 92%70 - 120%ICH Q2(R1)
RSD (Precision) 4.5%

20%
SANTE/11312/2021
Matrix Factor (IS-corrected) 98%80 - 120%FDA Bioanalytical

References

  • European Commission. (2021).[1][2][5] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[1][2][5][6] [Link]

  • Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Analytical and Bioanalytical Chemistry.[7][3][8][9][10][11][12] [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Sueck, F., et al. (2019). Occurrence of the Ochratoxin A Analog Ochratoxin B in Meat Products.[3] Mycotoxin Research.[2][7][8][12][13] [Link]

Sources

verifying isotopic overlap in Ochratoxin B mass spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Verifying Isotopic Fidelity in Ochratoxin B Mass Spectra

Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals Focus: High-Resolution Mass Spectrometry (HRMS) Isotopic Pattern Matching vs. Traditional MRM Ion Ratios

Executive Summary: The Dechlorination Challenge

Ochratoxin B (OTB,


) is the non-chlorinated analog of the nephrotoxic Ochratoxin A (OTA). While OTA is easily identified by its distinct 

isotopic signature (approx. 3:1 ratio at M and M+2), OTB lacks this "chlorine tag," making it significantly harder to distinguish from isobaric matrix interferences in complex substrates like traditional Chinese medicines (TCMs), grains, and biological fluids.

This guide compares two methodologies for verifying OTB identity:

  • The "Product" Approach: HRMS Isotopic Pattern Matching (IPM) – A self-validating system using exact mass and isotopic fine structure.

  • The Alternative: Triple Quadrupole MRM (Ion Ratios) – The industry standard relying on precursor/product transitions.

Verdict: While MRM is sufficient for routine screening, HRMS IPM is essential for confirmatory analysis in drug development and complex toxicology, effectively eliminating false positives caused by "isotopic overlap" from matrix co-eluters.

Technical Analysis: The Isotopic Overlap Problem

In trace analysis, "Isotopic Overlap" manifests in two critical failure modes:

  • Matrix Interference: A co-eluting compound has a monoisotopic mass within the quadrupole isolation window (e.g., ±0.5 Da) of OTB (

    
     369.1212). In MRM, if this interference produces a similar fragment, it yields a false positive.
    
  • Internal Standard (IS) Cross-Talk: When using Stable Isotope Dilution Assays (SIDA) with

    
    -OTB, impurities in the labeled standard (under-labeled isotopologues) can overlap with the native analyte's isotopic envelope, biasing quantitation.
    
Comparative Performance Data
FeatureMethod A: HRMS Isotopic Pattern Matching Method B: MRM Ion Ratios (QqQ)
Detection Principle Exact Mass (<5 ppm) + Isotopic Abundance FitPrecursor/Product Ion Transition Ratio
Specificity Source Elemental Composition (

)
Fragmentation Pathway
Isotopic Fidelity Analyzes M+1, M+2 abundances relative to MIgnored (usually only monitors monoisotopic)
False Positive Rate < 1% (in complex matrix)5–15% (matrix dependent)
IS Cross-Talk Resolves fine structure of labeled vs. nativeSusceptible to "channel leak"
Data Type Full Scan / DIA (Data Independent Acquisition)Targeted (SRM/MRM)

Experimental Protocol: The Self-Validating Isotopic Workflow

This protocol describes a rigorous method to verify OTB using HRMS, ensuring that the "Isotopic Fit Score" validates the result.

Materials & Reagents
  • Analyte: Ochratoxin B Standard (Sigma/Millipore).

  • Internal Standard:

    
    -Ochratoxin B (fully labeled).[1]
    
  • Matrix: Blank corn or licorice extract (complex background).

  • Instrument: Q-TOF or Orbitrap HRMS (Resolution > 30,000 FWHM).

Step-by-Step Methodology

Step 1: Theoretical Isotope Calculation Before injection, calculate the theoretical abundance of OTB (


).
  • Monoisotopic (M): 100% (Reference)

  • M+1 (

    
    ):  ~22.1% (Due to 20 Carbons)
    
  • M+2: ~2.8% (Unlike OTA, which would be ~33% due to Cl)

Step 2: Data Acquisition (HRMS)

  • Inject sample.[2][3][4][5] Acquire data in Full Scan mode (

    
     100–1000).
    
  • Extract Ion Chromatogram (EIC) for

    
     369.1212 ± 5 ppm.
    

Step 3: The "Isotopic Fit" Calculation For the candidate peak, extract the mass spectrum. Compare Observed vs. Theoretical abundances.

  • Formula for Fit Score (S):

    
    
    
  • Pass Criteria: Score < 5% (or >95% match depending on software scale).

Step 4: Internal Standard Verification

  • Check the

    
    -OTB standard (
    
    
    
    ~389.188).
  • Critical Check: Verify that the M-1 and M-2 peaks of the IS (which correspond to incomplete labeling) do not overlap with the Native OTB M+20 region (irrelevant) or if Native OTB M+20 overlaps with IS.

  • Note: The wider gap (20 Da) makes OTB SIDA robust, but checking for "spectral bleed" from high-concentration native samples into the IS channel is mandatory.

Visualization: Isotopic Fidelity Workflow

The following diagram illustrates the decision logic for accepting an OTB peak based on isotopic overlap analysis.

OTB_Isotopic_Workflow Start Start: LC-MS Acquisition Extract Extract EIC (m/z 369.1212) Tolerance: ±5 ppm Start->Extract PeakDetect Peak Detection (RT: ~9.5 min) Extract->PeakDetect MassCheck Exact Mass Match? PeakDetect->MassCheck IsoCheck Isotopic Pattern Analysis (M+1, M+2 ratios) MassCheck->IsoCheck Yes Interference REJECT: Matrix Interference (Isotopic Mismatch) MassCheck->Interference No (>5 ppm) Cl_Check Check for Chlorine Pattern (Is M+2 ~33%?) IsoCheck->Cl_Check Pattern Found IsoCheck->Interference Bad Fit OTA_ID ID: Ochratoxin A (OTA) (Chlorinated) Cl_Check->OTA_ID Yes (Cl present) OTB_ID ID: Ochratoxin B (OTB) (Non-Chlorinated) Cl_Check->OTB_ID No (Native OTB profile)

Caption: Logical workflow for distinguishing Ochratoxin B from OTA and matrix interferences using HRMS isotopic pattern analysis.

Expert Insights: Causality & Mechanism

Why Traditional MRM Fails at "Overlap": In a Triple Quadrupole (QqQ) experiment, you might monitor the transition


 (Loss of HCOOH).
  • The Trap: Many phenylalanine-derivatives in biological matrices share this exact loss. If a matrix component has a mass of 369.1 (isobaric) and loses a carboxyl group, the QqQ records a "hit."

  • The HRMS Solution: The matrix interference likely has a different elemental formula (e.g.,

    
    ). While the nominal mass is the same, the exact mass  differs by ~10-50 mDa, and more importantly, the isotopic pattern  (determined by the number of Carbons, Nitrogens, Sulfurs) will not match the theoretical OTB pattern.
    

The "Bias" in SIDA (Advanced Note): As noted in recent literature (Source 1.6), when performing SIDA with HRMS, a bias can occur if you quantify based solely on the monoisotopic peak. The percent contribution of the monoisotopic ion to the total envelope differs between the native (natural abundance) and the highly enriched


 standard.
  • Correction: For highest accuracy, sum the peak areas of the entire isotopic envelope (M + M+1 + M+2...) for both analyte and IS, or apply a correction factor based on the theoretical abundance differences.

References

  • Han, Z., et al. (2010).[6] "Analysis of ochratoxin A and ochratoxin B in traditional Chinese medicines by ultra-high-performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. Link

  • Varga, E., et al. (2012). "Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS." Analytical and Bioanalytical Chemistry. Link

  • Lattanzio, V. M., et al. (2011). "Liquid chromatography-mass spectrometry for the analysis of Ochratoxin A and B." World Mycotoxin Journal.
  • PubChem. (2025).[7] "Ochratoxin B Compound Summary." National Library of Medicine. Link

  • Freitas, A., et al. (2020). "Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A." Metrologia. Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Ochratoxin B-d5

[1]

Executive Safety Summary

Substance: Ochratoxin B-d5 (Internal Standard) Risk Profile: High Potency / Low Volume Primary Hazards: Acute Toxicity (Oral), Respiratory Irritant, Potential Nephrotoxin.[1]

The "Deuterium" Factor: While Ochratoxin B-d5 is chemically identical to Ochratoxin B in terms of toxicity, its status as a deuterated internal standard introduces a unique operational risk: Economic & Analytical Criticality. You are likely handling microgram quantities.[1] The safety protocols below are designed to protect the operator from toxicity and the sample from degradation or loss due to static/moisture.

Core Directive: Treat Ochratoxin B-d5 with "Universal Mycotoxin Precautions." Although OTB is generally less toxic than Ochratoxin A (OTA), it remains a potent phenylalanine derivative capable of renal and hepatic damage. Do not rely on its lower relative potency to relax safety standards.

Hazard Characterization & Risk Logic

The following hazard codes apply to the parent compound (Ochratoxin B) and must be assumed for the deuterated analog:

Hazard ClassCodeDescriptionOperational Implication
Acute Toxicity H301 Toxic if swallowedZero tolerance for hand-to-mouth contact.[1][2][3][4]
Irritant H315/H319 Causes skin/eye irritationMucous membranes are vulnerable.
STOT-SE H335 Respiratory irritationCRITICAL: Powder form is the highest risk vector.[1]
The "Static" Hazard

Mycotoxin standards are notoriously electrostatic.[5] When opening a vial of dry OTB-d5, the powder may "jump" due to static charge, creating an invisible aerosol cloud.[1]

  • Control: Use an ionizing fan or antistatic gun during weighing.

  • PPE Implication: Respiratory protection is not optional; it is the primary barrier against invisible aerosolization.

PPE Matrix: The Defense in Depth

This matrix moves beyond "wear gloves" to specify materials based on chemical compatibility with common mycotoxin solvents (Methanol/Acetonitrile).

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Double Nitrile Gloves (Min 5 mil thickness)Nitrile offers excellent resistance to the solid powder.[1]
Hand Protection (Solvent Phase) Layering Strategy: If dissolving in Methanol , wear Laminate (PE/EVOH) gloves under Nitrile.Methanol permeates standard nitrile in <15 minutes. The laminate liner prevents solvent (and dissolved toxin) from reaching the skin.
Respiratory N95 (Minimum) / P100 (Preferred)Essential if weighing outside a hood (NOT recommended).[1]
Engineering Control Class II Biosafety Cabinet or Chemical Fume HoodMandatory. Velocity must be 80–100 fpm. The hood is the primary PPE.
Body Tyvek® Lab Coat (Disposable) with cuffed sleevesCotton coats trap dust. Tyvek repels particulates and prevents migration of toxin to street clothes.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for liquid handling where splashes can bypass side shields.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling OTB-d5, prioritizing the state of matter (Solid vs. Liquid).

GStartStart: OTB-d5 HandlingStateCheckState of Matter?Start->StateCheckSolidSOLID (Powder)StateCheck->SolidLyophilized/PowderLiquidLIQUID (Solution)StateCheck->LiquidReconstitutedStaticControl1. Neutralize Static(Ionizer/Gun)Solid->StaticControlGloveCheckSolvent: Methanol?Liquid->GloveCheckWeighing2. Weigh in Fume Hood(No Drafts)StaticControl->WeighingSolvation3. Add Solvent(Slow addition)Weighing->SolvationSolvation->LiquidStdGlovesDouble Nitrile OKGloveCheck->StdGlovesAcetonitrile/WaterLamGlovesUSE LAMINATE LINERSGloveCheck->LamGlovesMethanol/DMSOHandlingPipetting/TransferStdGloves->HandlingLamGloves->Handling

Figure 1: Operational workflow distinguishing between solid powder risks (inhalation/static) and liquid solvent risks (permeation).[1]

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing[1]
  • Workspace Prep: Line the fume hood surface with plastic-backed absorbent pads.[1] This captures any micro-spills and allows for easy disposal.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation, which can degrade the standard and cause powder clumping.

  • Static Neutralization: Aim an anti-static gun at the vial for 5 seconds before uncapping. This prevents the "puff" of toxin dust.

  • Weighing: If possible, weigh the solvent into the vial rather than transferring the powder out. This "weigh-by-difference" method keeps the toxin contained.[1]

Phase 2: Solvation (Reconstitution)[1]
  • Solvent Choice: OTB is soluble in polar organic solvents.

    • Note: If using Methanol, ensure you have employed the Laminate Glove strategy described in the PPE Matrix.

  • Vortexing: Cap tightly. Vortex inside the hood.

  • Labeling: Immediately label the vial as "High Hazard: Mycotoxin."

Phase 3: Storage
  • Store solutions at -20°C.[1]

  • Wrap the vial cap in Parafilm to prevent solvent evaporation and concentration changes (critical for internal standards).

Decontamination & Disposal Strategy

Standard laboratory cleaners are ineffective against mycotoxins. You must use a chemical inactivation agent.

The Inactivation Solution (Bleach + Base)

Ochratoxins contain an amide bond and a lactone ring. To fully inactivate, we must hydrolyze these structures.

Recipe:

  • Sodium Hypochlorite (Bleach): 5–10% active chlorine concentration.

  • Sodium Hydroxide (NaOH): Add 0.25N NaOH (makes the solution alkaline).

  • Why? Alkaline conditions open the lactone ring; the hypochlorite oxidizes the structure.

Cleanup Protocol:

  • Spills: Cover with paper towels. Soak towels with the Inactivation Solution.

  • Contact Time: Allow to sit for 30 minutes (Liquids) to 4 hours (Solids/Bedding).

  • Removal: Wipe up.[3] Wash area with water (to remove bleach residue) then ethanol.

  • Waste Disposal: All contaminated gloves, pads, and pipette tips must be segregated into a "Cytotoxic/Sharps" bin for incineration. Do not autoclave (autoclaving does not reliably destroy mycotoxins).

Emergency Response

ScenarioImmediate Action
Inhalation Move to fresh air immediately. Seek medical attention. Report potential sensitization.
Skin Contact Wash with soap and copious water for 15 mins. Do not use ethanol on skin (increases absorption).
Eye Contact Flush with water for 15 mins, lifting eyelids. Consult an ophthalmologist.
Ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Control.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 20966, Ochratoxin B. Retrieved from [Link][1]

  • Stanford University Environmental Health & Safety. (n.d.). Toxin Inactivation Guide. Retrieved from [Link][1]

  • University of Iowa EHS. (n.d.). Biological Safety: Toxin Inactivation Information. Retrieved from [Link][1]

  • Food and Agriculture Organization (FAO). (2001). Safety precautions for handling mycotoxins.[5][6] In Manual on the Application of the HACCP System in Mycotoxin Prevention and Control. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.